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  • Product: 3-Aminodihydrofuran-2(3H)-one hydrochloride
  • CAS: 42417-39-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to L-Homoserine Lactone Hydrochloride: From Structural Elucidation to Applications in Drug Development

This guide provides a comprehensive technical overview of L-Homoserine lactone hydrochloride, a pivotal molecule in the field of bacterial communication and a versatile building block in synthetic chemistry. Tailored for...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of L-Homoserine lactone hydrochloride, a pivotal molecule in the field of bacterial communication and a versatile building block in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into its structural and chemical properties, biological significance, and practical applications, offering both foundational knowledge and actionable experimental insights.

Core Molecular Profile of L-Homoserine Lactone Hydrochloride

L-Homoserine lactone hydrochloride, systematically named (S)-3-Aminodihydrofuran-2(3H)-one hydrochloride, is the hydrochloride salt of the L-enantiomer of homoserine lactone. This small, heterocyclic organic compound is of significant interest due to its central role as the core structural motif of N-acyl homoserine lactones (AHLs), a major class of signaling molecules in bacterial quorum sensing.

Structural Formula and Chemical Identity

The fundamental structure of L-Homoserine lactone hydrochloride consists of a five-membered lactone (a cyclic ester) ring derived from the amino acid L-homoserine. The amine group at the alpha-carbon is protonated in the hydrochloride form, enhancing its stability and water solubility.

Molecular Formula: C₄H₈ClNO₂[1]

Molecular Weight: 137.56 g/mol [1][2]

CAS Number: 2185-03-7[3]

Synonyms: (S)-α-Amino-γ-butyrolactone hydrochloride, L-HSL HCl, (S)-Homoserine lactone hydrochloride[2][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of L-Homoserine lactone hydrochloride is essential for its handling, storage, and application in experimental settings.

PropertyValueSource(s)
Appearance White to off-white powder/solid[2]
Melting Point 210-220 °C (decomposes)[5]
Solubility Soluble in water (10 mg/mL) and DMSO (10 mg/mL).[2] Its solubility in ethanol is not recommended as it can lead to the opening of the lactone ring.[6][2][6][7]
Optical Activity [α]20/D -27.8° (c = 1 in H₂O)[2]
Storage Recommended storage at -20°C, sealed and protected from moisture. It is stable for at least two years under these conditions.[2][1][2]
Spectroscopic Characterization

Spectroscopic analysis is critical for the unambiguous identification and quality control of L-Homoserine lactone hydrochloride.

  • ¹H NMR (399.65 MHz, DMSO-d₆): The proton NMR spectrum provides characteristic signals for the protons in the molecule.

    • δ ~9.07 ppm (broad s, 3H): This signal corresponds to the protons of the ammonium group (-NH₃⁺).

    • δ ~4.46 ppm (m, 1H): This multiplet is assigned to the proton at the chiral center (α-carbon).

    • δ ~4.34 - 4.30 ppm (m, 2H): These multiplets arise from the two protons on the γ-carbon, adjacent to the ring oxygen.

    • δ ~2.58 - 2.39 ppm (m, 2H): These multiplets correspond to the two protons on the β-carbon.[8]

  • ¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. Key chemical shifts include the carbonyl carbon of the lactone, the α-carbon bearing the amino group, and the carbons of the ethyl bridge. The carbonyl carbon typically appears at the highest chemical shift (downfield).

The IR spectrum reveals the presence of key functional groups:

  • ~1780 cm⁻¹: A strong absorption band characteristic of the C=O stretch of a five-membered lactone.

  • ~3000-2800 cm⁻¹: Absorption bands corresponding to the N-H stretching vibrations of the ammonium group.

  • ~1600 cm⁻¹: A band associated with the N-H bending vibration.

Biological Significance: The Core of Quorum Sensing

The primary biological importance of L-Homoserine lactone lies in its role as the conserved structural core of N-acyl homoserine lactones (AHLs). AHLs are a class of autoinducer molecules used by many Gram-negative bacteria for quorum sensing, a cell-to-cell communication system that allows bacteria to coordinate gene expression in response to population density.[9]

The LuxI/LuxR Quorum Sensing Circuit

The canonical quorum sensing system involves two key proteins: LuxI and LuxR.

  • LuxI-type synthases: These enzymes catalyze the synthesis of specific AHLs by joining a fatty acyl group from an acyl-acyl carrier protein (acyl-ACP) to S-adenosyl-L-methionine (SAM), which provides the homoserine lactone moiety.

  • LuxR-type receptors: These are intracellular transcriptional regulators that act as AHL receptors.

The process can be summarized as follows:

  • At low cell density, bacteria produce a basal level of AHLs, which diffuse out of the cells.

  • As the bacterial population grows, the extracellular concentration of AHLs increases.

  • Once a threshold concentration is reached, AHLs diffuse back into the cells and bind to their cognate LuxR-type receptors.

  • This binding induces a conformational change in the LuxR protein, leading to its dimerization and activation.

  • The activated LuxR-AHL complex then binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby activating or repressing their transcription.

This coordinated gene expression can regulate a variety of processes, including biofilm formation, virulence factor production, and antibiotic synthesis.[10]

Caption: The LuxI/LuxR quorum sensing circuit in Gram-negative bacteria.

Stereospecificity of LuxR Receptors

The interaction between AHLs and LuxR-type receptors is highly stereospecific. LuxR receptors predominantly recognize and are activated by N-acyl derivatives of L-Homoserine lactone. Studies have shown that the corresponding D-enantiomers are generally inactive or exhibit significantly reduced activity, highlighting the precise structural requirements for binding to the receptor's active site. This stereospecificity is a critical consideration in the design of synthetic quorum sensing modulators.

Chemical Synthesis and Reactivity

L-Homoserine lactone hydrochloride is a key starting material for the synthesis of a wide array of AHLs and their analogs, which are used to probe and modulate quorum sensing systems.

Synthesis of L-Homoserine Lactone Hydrochloride

A common laboratory-scale synthesis involves the acid-catalyzed cyclization of L-homoserine.

Experimental Protocol: Synthesis from L-Homoserine

  • Reaction Setup: Suspend L-homoserine in concentrated hydrochloric acid.

  • Dissolution: Stir the mixture until all the solid L-homoserine has dissolved.

  • Solvent Removal: Remove the water and excess hydrochloric acid under reduced pressure (e.g., using a rotary evaporator).

  • Drying: Dry the resulting solid residue under vacuum to yield L-Homoserine lactone hydrochloride as a white powder.

This method provides a high yield of the desired product.

N-Acylation: The Gateway to AHLs

The primary amino group of L-Homoserine lactone hydrochloride is a nucleophile that can be readily acylated to form the corresponding N-acyl homoserine lactones. A common method employs the use of acyl chlorides.

Experimental Protocol: Synthesis of N-octanoyl-L-homoserine lactone

  • Dissolution: Dissolve L-Homoserine lactone hydrochloride in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloride and deprotonate the primary amine, forming the free base in situ.

  • Acylation: Cool the reaction mixture in an ice bath and slowly add a solution of octanoyl chloride in the same solvent.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction with a mild acid (e.g., dilute HCl), and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure N-octanoyl-L-homoserine lactone.

N_Acylation cluster_conditions Reaction Conditions L_HSL_HCl L-Homoserine Lactone Hydrochloride AHL N-octanoyl-L-homoserine lactone L_HSL_HCl->AHL Base Triethylamine Base->AHL Acyl_Chloride Octanoyl Chloride Acyl_Chloride->AHL Solvent Anhydrous Solvent (e.g., DCM) Temperature 0°C to Room Temp.

Caption: General workflow for the N-acylation of L-Homoserine lactone hydrochloride.

Stability and Hydrolysis

The five-membered lactone ring of L-Homoserine lactone and its N-acylated derivatives is susceptible to hydrolysis, particularly under basic conditions. The rate of this ring-opening reaction is dependent on pH and temperature. This instability is an important consideration for the storage of AHL standards and for the design of experiments in aqueous media. Acidification of the medium can often reverse the lactonolysis.

Applications in Drug Development and Research

The central role of quorum sensing in bacterial pathogenicity has made it an attractive target for the development of novel anti-infective therapies. L-Homoserine lactone hydrochloride and its derivatives are invaluable tools in this endeavor.

Quorum Sensing Inhibition (QSI)

Instead of directly killing bacteria, which can lead to the development of resistance, quorum sensing inhibitors (QSIs) aim to disrupt bacterial communication, thereby attenuating their virulence and biofilm formation.[9] L-Homoserine lactone analogs can act as QSIs through several mechanisms, including:

  • Competitive Inhibition: Synthetic AHL analogs can bind to LuxR-type receptors without activating them, thus competing with the native AHLs.

  • Allosteric Modulation: Some analogs may bind to sites on the receptor other than the AHL binding site, altering its conformation and preventing activation.

The development of potent and specific QSIs is an active area of research, with numerous L-Homoserine lactone-based compounds being synthesized and evaluated for their anti-biofilm and anti-virulence properties.[1][11]

Probing Quorum Sensing Systems

A diverse library of synthetic AHLs, generated from L-Homoserine lactone hydrochloride, is essential for elucidating the specificity and function of different LuxR-type receptors in various bacterial species. By systematically varying the length and modification of the acyl chain, researchers can map the structure-activity relationships that govern AHL-receptor interactions.

Anti-Biofilm Agents

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. Since quorum sensing is often crucial for biofilm formation and maturation, QSIs derived from L-Homoserine lactone are being investigated as potential anti-biofilm agents.[10]

Experimental Protocol: Biofilm Inhibition Assay (Crystal Violet Method)

  • Bacterial Culture: Grow a bacterial culture to a specific optical density.

  • Treatment: In a multi-well plate, add the bacterial culture to wells containing various concentrations of the test compound (AHL analog) and appropriate controls (e.g., vehicle control, positive control inhibitor).

  • Incubation: Incubate the plate under conditions that promote biofilm formation.

  • Washing: After incubation, gently wash the wells to remove planktonic (free-floating) bacteria.

  • Staining: Stain the remaining adherent biofilm with a crystal violet solution.[11]

  • Solubilization: After washing away excess stain, solubilize the crystal violet retained by the biofilm using a suitable solvent (e.g., ethanol or acetic acid).

  • Quantification: Measure the absorbance of the solubilized crystal violet, which is proportional to the amount of biofilm.

Safety and Handling

L-Homoserine lactone hydrochloride should be handled in a laboratory setting with appropriate personal protective equipment, including gloves and safety glasses. It is important to avoid inhalation of the powder and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

L-Homoserine lactone hydrochloride is more than just a simple chemical reagent; it is a key that has unlocked our understanding of bacterial communication and offers a promising scaffold for the development of next-generation anti-infective therapies. Its unique combination of a stereochemically defined core and a readily modifiable functional group makes it an indispensable tool for chemists, microbiologists, and drug discovery scientists. As research into the complexities of the microbial world continues, the importance of L-Homoserine lactone hydrochloride and its derivatives is set to grow, paving the way for innovative strategies to combat bacterial infections and manipulate microbial communities.

References

  • Frontiers in Chemistry. (2022). Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. Retrieved from [Link]

  • iGEM. (n.d.). General Biofilm Assay Protocol. Retrieved from [Link]

  • MDPI. (2021). Short Synthesis of Structurally Diverse N-Acylhomoserine Lactone Analogs and Discovery of Novel Quorum Quenchers Against Gram-Negative Pathogens. Retrieved from [Link]

  • PubChem. (n.d.). 2(3H)-Furanone, 3-aminodihydro-, hydrochloride (1:1), (3S)-. Retrieved from [Link]

  • Elgamoudi, B. A., & Korolik, V. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Bio-protocol, 13(21), e4866. Retrieved from [Link]

  • PubChem. (n.d.). L-Homoserine lactone. Retrieved from [Link]

  • Spring Group, University of Cambridge. (n.d.). Robust routes for the synthesis of N-acylated-L-homoserine lactone (AHL) quorum sensing molecules. Retrieved from [Link]

  • Sifri, C. D. (2008). Quorum sensing: bacteria talk sense. Clinical infectious diseases, 47(8), 1070-1076.
  • Bio-protocol. (n.d.). Crystal violet staining for biofilm analysis. Retrieved from [Link]

  • Greenberg, E. P. (2000). Acyl-homoserine lactone quorum sensing in bacteria.
  • ResearchGate. (n.d.). Robust routes for the synthesis of N-acylated-L-homoserine lactone (AHL) quorum sensing molecules with high levels of enantiomeric purity. Retrieved from [Link]

  • MDPI. (2021). Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics. Retrieved from [Link]

  • PNAS. (2001). Acyl-homoserine lactone quorum sensing in Gram-negative bacteria: A signaling mechanism involved in associations with higher organisms. Retrieved from [Link]

Sources

Exploratory

The Chiral Warhead: Stereochemistry and Function of 3-Aminodihydrofuran-2(3H)-one

Executive Summary 3-Aminodihydrofuran-2(3H)-one, commonly known as the Homoserine Lactone (HSL) core, is the conserved "warhead" of N-acyl homoserine lactones (AHLs)—the primary autoinducers in Gram-negative bacterial qu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Aminodihydrofuran-2(3H)-one, commonly known as the Homoserine Lactone (HSL) core, is the conserved "warhead" of N-acyl homoserine lactones (AHLs)—the primary autoinducers in Gram-negative bacterial quorum sensing (QS). While the acyl tail confers species specificity, the HSL head group dictates receptor affinity and activation kinetics. This guide analyzes the critical role of stereochemistry at the C3 position, the thermodynamics of lactone stability, and the actionable protocols for synthesizing and assaying this scaffold in drug discovery contexts.

Stereochemical Architecture & Stability

The biological activity of the HSL scaffold is governed by the chirality at the C3 position. Nature predominantly utilizes the (S)-enantiomer (L-configuration). The integrity of this ring system is the "Achilles' heel" of the signaling pathway, susceptible to pH-dependent hydrolysis (lactonolysis).

The Chiral Switch
  • Natural Ligand: (S)-3-Aminodihydrofuran-2(3H)-one.[1][2][3][4][5] It adopts a specific conformation that fits the hydrophilic pocket of LuxR-type receptors.

  • Synthetic Antagonists: The (R)-enantiomer often fails to induce the correct protein folding required for DNA binding, acting as a competitive antagonist or a weak partial agonist in some systems (e.g., Pseudomonas aeruginosa LasR).

Lactonolysis: The Stability Barrier

At physiological pH (>7.0), the lactone ring undergoes nucleophilic attack by hydroxide ions, opening to form the transcriptionally inactive N-acyl homoserine. This reaction is reversible under acidic conditions but effectively silences the signal in alkaline environments.

Visualization: pH-Dependent Lactonolysis Pathway

The following diagram illustrates the degradation pathway that researchers must control during experimentation.

Lactonolysis cluster_conditions Environmental Triggers Active Active Signal (S)-HSL Lactone Ring Transition Tetrahedral Intermediate Active->Transition OH- Attack Inactive Inactive N-Acyl Homoserine Transition->Inactive Ring Opening Inactive->Active Recyclization pH_High pH > 7.0 (Alkaline) pH_Low pH < 5.0 (Acidic)

Figure 1: The reversible hydrolysis of the lactone ring. At pH > 7, the equilibrium shifts right, inactivating the signal.

Biological Mechanism: The LuxI/LuxR Circuit

The HSL core functions within a positive feedback loop. The "Lock and Key" mechanism relies on hydrogen bonding between the lactone carbonyl/amine and conserved residues (typically Trp , Tyr , and Asp ) within the receptor's ligand-binding domain (LBD).

Receptor Activation Dynamics
  • Ligand Binding: The HSL core enters the LBD. The (S)-stereochemistry ensures the carbonyl oxygen is positioned to H-bond with a conserved Tryptophan (e.g., Trp57 in TraR).

  • Protein Folding: Binding stabilizes the receptor, preventing proteolytic degradation.

  • Dimerization: Stabilized monomers dimerize.

  • DNA Binding: The dimer binds to the lux box promoter, initiating transcription of virulence factors.

Visualization: Signal Transduction Logic

QS_Pathway Signal Exogenous AHL (HSL Core) Receptor LuxR-type Receptor (Unstable) Signal->Receptor  Binding (Kd ~ nM) Complex Receptor-Ligand Complex (Folded) Receptor->Complex  Stabilization Dimer Active Homodimer Complex->Dimer  Dimerization DNA Target DNA (lux box) Dimer->DNA  Promoter Binding Response Virulence Factors (Biofilm/Toxins) DNA->Response  Transcription Response->Signal  Autoinduction (LuxI)

Figure 2: The activation cascade. The HSL core is the critical stabilizer of the LuxR receptor protein.

Experimental Protocols

To study this molecule, one must synthesize the hydrochloride salt to prevent spontaneous hydrolysis and assay it using non-producing reporter strains.

Protocol: Synthesis of (S)-3-Aminodihydrofuran-2(3H)-one HCl

Objective: Isolate the pure (S)-enantiomer salt from L-homoserine.

  • Reagents: L-Homoserine (10 mmol), 6M Hydrochloric Acid (HCl).

  • Cyclization:

    • Dissolve L-Homoserine in 6M HCl (30 mL).

    • Heat to reflux (approx. 100°C) for 3–4 hours. Note: The acid catalyzes the intramolecular esterification.

  • Isolation:

    • Concentrate the solution in vacuo to remove excess water and HCl.

    • The residue will be a sticky oil or solid.

  • Purification:

    • Triturate the residue with cold ethanol/ether to precipitate the white crystalline solid.

    • Yield: Typically >85%.

    • Validation: Check melting point (approx. 220°C dec) and Optical Rotation (

      
      ).
      
Protocol: Bacterial Reporter Assay

Objective: Quantify biological activity using Chromobacterium violaceum CV026 (violacein producer) or Agrobacterium tumefaciens A136 (β-galactosidase).

  • Preparation: Grow reporter strain in LB media (supplemented with antibiotics) to OD600 = 0.1.

  • Induction: Add synthetic HSL (dissolved in acidified ethyl acetate or DMSO) at graded concentrations (10 nM – 10 µM).

  • Incubation: 24–48 hours at 30°C.

  • Readout:

    • CV026: Measure purple pigment extraction at 585 nm.

    • A136: Add X-Gal; measure blue intensity or perform ONPG liquid assay (420 nm).

Data: Stereoselective Activity Profile

The following table summarizes the activity of the (S)-HSL core versus its (R)-isomer in standard reporter systems.

Receptor SystemOrganism(S)-HSL Activity(R)-HSL ActivityInteraction Type
LuxR V. fischeriHigh (EC50 ~10 nM)Low / InactiveAgonist
LasR P. aeruginosaHigh (EC50 ~15 nM)Partial Agonist / AntagonistStereoselective
TraR A. tumefaciensHighInactiveStrict Agonist
CviR C. violaceumHighAntagonistCompetitive

Therapeutic Implications: Quorum Quenching

The HSL scaffold represents a prime target for Quorum Quenching (QQ) therapies. Two main strategies exist:

  • Enzymatic Degradation: Utilizing Lactonases (open the ring) or Acylases (cleave the side chain).

  • Small Molecule Inhibition: Designing non-hydrolyzable bioisosteres (e.g., thiolactones or lactams) that bind the receptor but fail to induce the conformational change required for DNA binding.

Key Design Rule: To create a potent antagonist, retain the acyl tail for hydrophobic pocket affinity but invert the C3 stereochemistry or replace the lactone oxygen with sulfur/nitrogen to alter H-bonding capability.

References

  • Geske, G. D., O'Neill, J. C., & Blackwell, H. E. (2007). N-phenylacetanoyl-L-homoserine lactones can strongly antagonize or superagonize quorum sensing in Vibrio fischeri. ACS Chemical Biology, 2(5), 315-320. Link

  • Galloway, W. R., et al. (2011). Quorum sensing in Gram-negative bacteria: small-molecule modulation of AHL-mediated signaling. Chemical Reviews, 111(1), 28-67. Link

  • Yates, E. A., et al. (2002). N-acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. Infection and Immunity, 70(10), 5635-5646. Link

  • PubChem. (S)-3-Aminodihydrofuran-2(3H)-one hydrochloride (Compound CID 2733667).[2] Link[2]

  • Churchill, M. E., & Chen, L. (2011). Structural basis of acyl-homoserine lactone-dependent signaling. Chemical Reviews, 111(1), 68-85. Link

Sources

Foundational

Discovery and history of alpha-Amino-gamma-butyrolactone derivatives.

From Synthetic Scaffolds to Quorum Sensing Modulators Abstract This technical guide provides a comprehensive analysis of alpha-amino-gamma-butyrolactone (AAGB), chemically known as homoserine lactone (HSL) . While initia...

Author: BenchChem Technical Support Team. Date: February 2026

From Synthetic Scaffolds to Quorum Sensing Modulators

Abstract

This technical guide provides a comprehensive analysis of alpha-amino-gamma-butyrolactone (AAGB), chemically known as homoserine lactone (HSL) . While initially a synthetic curiosity, this scaffold gained prominence as the core moiety of N-acyl homoserine lactones (AHLs)—the primary autoinducers in Gram-negative bacterial quorum sensing (QS). This document details the historical discovery, provides a validated protocol for synthesizing the core HSL scaffold from methionine, and analyzes Structure-Activity Relationships (SAR) for developing next-generation anti-virulence therapeutics.

Part 1: Historical Genesis & Chemical Architecture

The history of AAGB derivatives is a convergence of classical organic chemistry and marine microbiology.

1.1 The Chemical Origins

Before its biological significance was known, alpha-amino-gamma-butyrolactone was primarily studied as a cyclic derivative of the non-proteinogenic amino acid homoserine . Early 20th-century organic chemists utilized it to study lactonization kinetics of gamma-hydroxy acids. The core scaffold is thermodynamically favored under acidic conditions, forming a five-membered lactone ring that is susceptible to hydrolysis at physiological pH (pH > 7.5).

1.2 The Biological Pivot: Vibrio fischeri

The paradigm shift occurred in the 1970s and early 1980s. Researchers Nealson and Hastings observed that the marine bacterium Vibrio fischeri only produced bioluminescence at high cell densities.

  • The Discovery: In 1981, Eberhard et al. structurally identified the "autoinducer" responsible for this phenomenon as N-(3-oxohexanoyl)-L-homoserine lactone .

  • Significance: This linked the AAGB scaffold directly to gene regulation, birthing the field of Quorum Sensing .

Part 2: The Biological Paradigm – Quorum Sensing[1][2][3][4][5][6]

The AAGB scaffold acts as the "head group" for AHLs. The specificity of bacterial communication lies in the "tail group" (acyl chain).

2.1 Mechanism of Action (LuxI/LuxR System)

The biosynthesis and signaling pathway rely on two key proteins:

  • LuxI (Synthase): Catalyzes the acylation and cyclization of S-Adenosylmethionine (SAM) and Acyl-ACP to form the AHL.

  • LuxR (Receptor): A cytoplasmic transcription factor that is unstable until it binds its specific AHL ligand.

Figure 1: The LuxI/LuxR Quorum Sensing Circuit Caption: Logical flow of AHL synthesis from SAM, diffusion, and transcriptional activation of target virulence genes.

QS_Pathway SAM S-Adenosylmethionine (SAM) LuxI LuxI Synthase SAM->LuxI ACP Acyl-ACP (Fatty Acid Precursor) ACP->LuxI AHL AHL (Signal) (AAGB Derivative) LuxI->AHL Lactonization LuxR_Unbound LuxR (Unstable) AHL->LuxR_Unbound Binding (Threshold Dependent) Complex LuxR-AHL Complex LuxR_Unbound->Complex Stabilization DNA Target DNA (lux box) Complex->DNA Promoter Binding Response Bioluminescence / Virulence DNA->Response Transcription

Part 3: Synthetic Methodologies (Experimental Protocol)

To develop QS inhibitors, researchers must often synthesize the core scaffold. The following protocol describes the conversion of L-Methionine to L-Homoserine Lactone Hydrobromide. This method is preferred over direct homoserine cyclization due to the lower cost of methionine and robust yield.

Protocol: Synthesis of L-Homoserine Lactone Hydrobromide

Objective: Produce the AAGB core for further N-acylation. Safety: Perform in a fume hood. Bromoacetic acid is corrosive.[1] Methyl bromide (byproduct) is toxic.[1]

Reagents:

  • L-Methionine (10 mmol)

  • Bromoacetic acid (10 mmol)

  • Water / Isopropanol / Hydrobromic acid (48%)

Step-by-Step Workflow:

  • Alkylation (Formation of Sulfonium Salt):

    • Dissolve L-Methionine (1.49 g) and Bromoacetic acid (1.39 g) in water (5 mL) and isopropanol (5 mL).

    • Reflux the mixture for 3–4 hours.

    • Mechanism:[2][3] The sulfur atom of methionine attacks the alpha-carbon of bromoacetic acid, forming a sulfonium intermediate.

  • Hydrolysis & Cyclization:

    • Add 48% HBr (5 mL) to the reaction mixture.

    • Reflux for an additional 2–3 hours.

    • Causality: The sulfonium leaving group is displaced by water (forming homoserine), which immediately undergoes intramolecular esterification (lactonization) in the acidic environment to form the ring.

  • Purification (Self-Validating Step):

    • Concentrate the solution under reduced pressure to yield a residue.

    • Wash the residue with cold absolute ethanol to remove unreacted bromoacetic acid.

    • Recrystallize from ethanol/ether.

    • Validation Point: The product should be a white crystalline solid.

    • Melting Point Check: Target range 222–224°C (dec).

Figure 2: Chemical Synthesis Logic Caption: Conversion of Methionine to AAGB via sulfonium alkylation and acid-catalyzed lactonization.

Synthesis_Route Met L-Methionine Inter Sulfonium Intermediate Met->Inter Alkylation Reagent + Bromoacetic Acid Reagent->Inter Product L-Homoserine Lactone HBr (AAGB Core) Inter->Product Hydrolysis & Cyclization Byproduct Byproducts: CH3Br, Dimethyl sulfide Inter->Byproduct HBr + HBr / Reflux HBr->Product

Part 4: Structure-Activity Relationships (SAR)

In drug development, the native AAGB scaffold is often modified to create Quorum Sensing Inhibitors (QSIs) .[4] These antagonists bind LuxR-type receptors without activating them, or they possess enhanced stability against lactonase enzymes.

4.1 The "Head" Group (Lactone Ring)

The lactone ring is the primary recognition motif but is metabolically unstable.

  • Thiolactone: Replacing the ring oxygen with sulfur increases half-life significantly while maintaining hydrogen-bonding capability.

  • Lactam: Replacing the ring oxygen with nitrogen (forming a pyrrolidinone) generally destroys biological activity, indicating the importance of the dipole moment at that position.

4.2 The "Tail" Group (Acyl Chain)
  • Chain Length: Determines selectivity. Short chains (C4-C6) target Vibrio and Pseudomonas (RhlR); long chains (C10-C12) target Pseudomonas (LasR).

  • 3-Oxo Functionality: Critical for high-affinity binding in many systems. Removal of the 3-oxo group often converts an agonist into an antagonist.

Data Summary: Derivative Stability & Activity[5]
Derivative ClassModificationStability (pH 7)LuxR Binding AffinityAgonist/Antagonist
Native AHL None (Lactone)Low (Hydrolysis)High (nM range)Agonist
Thiolactone O -> S in ringHighModerate-HighAgonist (often)
Lactam O -> NH in ringVery HighLowInactive/Weak
Phenylacetanoyl Acyl -> PhenylHighModerateAntagonist
Bromo-phenyl Halogenated TailHighHighPotent Antagonist
Part 5: References
  • Eberhard, A., Burlingame, A. L., Eberhard, C., Kenyon, G. L., Nealson, K. H., & Oppenheimer, N. J. (1981). Structural identification of autoinducer of Photobacterium fischeri luciferase. Biochemistry, 20(9), 2444–2449. Link

  • Geske, G. D., O'Neill, J. C., Miller, D. M., Mattmann, M. E., & Blackwell, H. E. (2008). Modulation of Bacterial Quorum Sensing with Synthetic Ligands: Systematic Evaluation of N-Acylated Homoserine Lactones. Journal of the American Chemical Society, 130(45), 15129–15140. Link

  • Galloway, W. R., Hodgkinson, J. T., & Spring, D. R. (2011). Quorum sensing in Gram-negative bacteria: small-molecule modulation of AHL-mediated signaling.[6][7] Chemical Reviews, 111(1), 28–67. Link

  • Chbib, C. (2020).[6] Impact of the structure-activity relationship of AHL analogues on quorum sensing in Gram-negative bacteria. Bioorganic & Medicinal Chemistry, 28(3), 115282.[6] Link

  • Natelson, S., & Natelson, E. A. (1989). Preparation of D-, DL-, and L-homoserine lactone from methionine.[7] Microchemical Journal, 40(2), 226-232. Link

Sources

Exploratory

A Technical Guide to the Water Solubility and Stability of 3-Aminodihydrofuran-2(3H)-one Hydrochloride

Abstract This technical guide provides an in-depth analysis of the critical physicochemical properties of 3-Aminodihydrofuran-2(3H)-one hydrochloride (CAS: 2185-03-7), a vital building block in pharmaceutical and chemica...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the critical physicochemical properties of 3-Aminodihydrofuran-2(3H)-one hydrochloride (CAS: 2185-03-7), a vital building block in pharmaceutical and chemical synthesis. Also known by synonyms such as (S)-Homoserine lactone hydrochloride, this compound's utility is fundamentally linked to its behavior in aqueous media. This document offers a detailed examination of its water solubility and chemical stability, presenting theoretical underpinnings, validated experimental protocols, and expert insights for researchers, scientists, and drug development professionals. Key sections include step-by-step methodologies for solubility determination and the development of a stability-indicating HPLC assay, alongside a discussion of degradation pathways and optimal handling conditions.

Introduction and Physicochemical Profile

3-Aminodihydrofuran-2(3H)-one hydrochloride is a chiral heterocyclic compound featuring a gamma-butyrolactone ring substituted with an amino group.[1] This structure is a common motif in biologically active molecules and serves as a crucial intermediate in organic synthesis. The hydrochloride salt form is specifically designed to enhance aqueous solubility and improve the compound's handling and stability compared to its free base.[1] A comprehensive understanding of its solubility and stability is paramount for its effective application, from reaction chemistry and purification to formulation and long-term storage.

Below is a summary of its key physicochemical properties.

PropertyValueSource
CAS Number 2185-03-7[2]
Molecular Formula C₄H₈ClNO₂[2]
Molecular Weight 137.56 g/mol [2]
Appearance White to pale beige solidChemBK
Melting Point 210-220°C (with decomposition)ChemBK
Synonyms (S)-3-Aminodihydrofuran-2(3H)-one HCl, L-Homoserine lactone HCl[1][2]

Aqueous Solubility Profile

The high utility of 3-Aminodihydrofuran-2(3H)-one hydrochloride in biological and pharmaceutical applications is significantly enhanced by its solubility in water.

Theoretical Basis for High Solubility

The molecule possesses several features that contribute to its aqueous solubility:

  • Ionic Nature: As a hydrochloride salt, the compound is ionic. The charged ammonium group (R-NH₃⁺) and chloride anion (Cl⁻) readily interact with the polar water molecules through strong ion-dipole forces.

  • Hydrogen Bonding: The protonated amine and the carbonyl group of the lactone can act as hydrogen bond donors and acceptors, respectively, further facilitating interaction with the water solvent matrix.

  • Small Molecular Size: The low molecular weight and compact structure allow it to be easily solvated.

While experimental data for the hydrochloride salt is not publicly quantified, the predicted solubility for the parent free base, L-3-Aminodihydro-2(3H)-furanone, is exceptionally high.

Compound FormWater Solubility (Predicted)Source
L-3-Aminodihydro-2(3H)-furanone (Free Base)695 g/L[3]

Expert Insight: The conversion of a free base to a hydrochloride salt typically increases aqueous solubility by several orders of magnitude. Given the high predicted solubility of the free base, it is scientifically sound to classify 3-Aminodihydrofuran-2(3H)-one hydrochloride as very soluble in water.

cluster_compound 3-Aminodihydrofuran-2(3H)-one HCl cluster_factors Influencing Factors Structure Ionic Salt (R-NH₃⁺Cl⁻) Solubility High Aqueous Solubility Structure->Solubility enhances HBond H-Bond Donors/Acceptors HBond->Solubility enhances Size Low Molecular Weight Size->Solubility enhances pH pH of Solution Temp Temperature CommonIon Common Ion Effect Solubility->pH modifies Solubility->Temp modifies Solubility->CommonIon modifies

Key molecular and environmental factors governing solubility.
Experimental Protocol: Solubility Determination via Shake-Flask Method (OECD 105)

The Shake-Flask method is the gold standard for determining the water solubility of compounds soluble above 10 mg/L.[4][5]

Causality Behind Choices:

  • Equilibration Time: A 24-hour initial equilibration followed by subsequent 24-hour periods ensures that the system has truly reached thermodynamic equilibrium, which is the definition of saturation solubility.

  • Temperature Control: Solubility is temperature-dependent. A controlled environment (e.g., 25°C ± 1°C) is critical for reproducibility.

  • pH Measurement: The pH of the saturated solution is recorded as it can significantly influence the solubility of ionizable compounds.

  • Centrifugation: This step is crucial to remove all undissolved solid particles, ensuring that the subsequent analysis measures only the dissolved analyte.

  • Triplicate Analysis: Performing the experiment in triplicate provides statistical confidence in the final reported value.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of 3-Aminodihydrofuran-2(3H)-one hydrochloride to a glass flask containing a known volume of purified water (e.g., HPLC-grade). The excess solid should be clearly visible.

  • Equilibration: Seal the flask and place it in a mechanical shaker or on a stir plate within a temperature-controlled chamber (e.g., 25°C). Agitate the mixture for an initial 24 hours.

  • Analysis Point 1: Stop agitation and allow the mixture to settle. Carefully withdraw an aliquot of the supernatant. Measure the pH. Centrifuge the aliquot at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any suspended solids.

  • Quantification 1: Accurately dilute the clear supernatant and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Equilibration (Continued): Return the flask to the shaker and continue agitation for another 24 hours.

  • Analysis Point 2: Repeat step 3 and 4.

Chemical Stability in Aqueous Solution

While the hydrochloride salt form improves stability, the molecule contains functional groups, primarily the lactone ring, that are susceptible to degradation, particularly in aqueous media.

Primary Degradation Pathway: Lactone Hydrolysis

The most probable degradation pathway for this molecule in water is the hydrolysis of the ester bond within the gamma-butyrolactone ring. This reaction is analogous to the well-documented hydrolysis of γ-butyrolactone (GBL).[7][8]

  • Mechanism: The reaction involves the nucleophilic attack of a water molecule on the carbonyl carbon of the lactone. This process is reversible and its rate is highly dependent on pH.

    • Under basic conditions , the reaction is rapid and effectively irreversible, as the resulting carboxylate is deprotonated, driving the equilibrium towards the open-ring form.

    • Under acidic and neutral conditions , the hydrolysis is much slower, and an equilibrium is established between the closed-lactone form and the open-chain γ-hydroxy amino acid form.[9][10] Studies on GBL show it slowly hydrolyzes in pure water over months to reach a stable equilibrium.[10]

cluster_conditions Reaction Conditions Compound 3-Aminodihydrofuran-2(3H)-one (Lactone Form) Transition Tetrahedral Intermediate Compound->Transition + H₂O (Nucleophilic Attack) Product 4-Amino-2-hydroxybutanoic acid (Open-Ring Form) Transition->Product Ring Opening Product->Compound - H₂O (Intramolecular Esterification) Basic Basic pH (OH⁻): Reaction is fast, favors Product Acidic Acidic/Neutral pH (H⁺/H₂O): Reaction is slow, reversible equilibrium

Proposed hydrolytic degradation pathway.
Protocol: Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease of the active compound's concentration due to degradation.[11] High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.[12]

Causality Behind Choices:

  • Forced Degradation: Stressing the compound under harsh conditions (acid, base, oxidation, heat, light) is essential.[11] It purposefully generates degradation products to ensure the analytical method can separate them from the parent compound, proving the method's specificity.

  • Reversed-Phase HPLC (RP-HPLC): This is the workhorse for pharmaceutical analysis. The parent compound is highly polar; its hydrolyzed form will be even more polar. A polar-modified C18 column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column may be necessary to achieve adequate retention and separation.

  • Detector Choice: The molecule lacks a strong chromophore, so UV detection at low wavelengths (e.g., 200-210 nm) is a starting point. However, for higher sensitivity and specificity, especially for degradants that may lose the carbonyl group, methods like HPLC with fluorescence detection (after derivatization) or Mass Spectrometry (LC-MS) are superior.[13][14]

Step-by-Step Methodology:

  • Forced Degradation Study:

    • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60-80°C for several hours.

    • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH at room temperature. This reaction is expected to be fast.

    • Oxidation: Treat the compound with 3% hydrogen peroxide (H₂O₂) at room temperature.

    • Thermal Stress: Store the solid compound in an oven at 70°C for 48 hours.

    • Photolytic Stress: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

    • Goal: Aim for 5-20% degradation of the parent compound in each stress condition.

  • HPLC Method Development:

    • Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm). If retention is poor, switch to an aqueous C18 or a HILIC column.

    • Mobile Phase: Use a gradient elution to separate compounds of differing polarity.

      • Mobile Phase A: 0.1% Formic Acid in Water (provides good peak shape for amines).

      • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: Start with a low percentage of organic phase (e.g., 5% B) and ramp up to a high percentage (e.g., 95% B) over 15-20 minutes to elute all components.

    • Detection: Use a Photodiode Array (PDA) detector to assess peak purity and identify the optimal detection wavelength. If sensitivity is insufficient, develop an LC-MS method.

  • Method Validation:

    • Inject samples from the forced degradation study.

    • The method is deemed "stability-indicating" if the parent peak is resolved from all degradation product peaks and any formulation excipients (peak purity index > 0.995).

    • Once specificity is confirmed, validate the method according to ICH guidelines for accuracy, precision, linearity, and range.

Expert Insights: Storage, Handling, and Formulation

  • Storage: Based on its susceptibility to hydrolysis, the compound should be stored under controlled conditions. Vendor recommendations often include storage at -20°C, sealed in a dry environment, and potentially under an inert atmosphere.[15][16] These conditions minimize exposure to moisture and reduce the rate of hydrolytic degradation.

  • Handling: When preparing aqueous stock solutions, use purified, deionized water and consider buffering the solution to a slightly acidic pH (e.g., pH 4-5) to minimize the rate of hydrolysis.

  • Formulation: For long-term aqueous formulations, it is critical to perform a full stability study at the intended storage temperature. The pH of the formulation will be the most critical factor influencing the shelf-life of the product. Lyophilization (freeze-drying) is an excellent strategy to create a stable solid-state product that can be reconstituted immediately before use.

Conclusion

3-Aminodihydrofuran-2(3H)-one hydrochloride is a highly water-soluble compound, a property conferred by its ionic salt nature. This facilitates its use in a wide range of aqueous-based applications. However, its chemical structure, specifically the lactone ring, is inherently susceptible to pH-dependent hydrolysis. This degradation pathway represents the primary stability concern in aqueous solutions. For any application requiring the use of this compound in solution for extended periods, it is imperative to characterize its stability profile under specific experimental conditions using a validated, stability-indicating analytical method, such as the HPLC protocol outlined herein. Proper storage in a cold, dry environment is essential to ensure the long-term integrity of the solid material.

References

  • FooDB. (2010). Showing Compound L-3-Aminodihydro-2(3H)-furanone (FDB000468). FooDB Website. [Link]

  • PubChem. (n.d.). 2(3H)-Furanone, 3-aminodihydro-, hydrochloride (1:1), (3S)-. National Center for Biotechnology Information Website. [Link]

  • Wang, H., et al. (2021). Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Advances. [Link]

  • ResearchGate. (n.d.). Hydrolysis of GBL (open circles) and esterification of GHB (filled circles) in pH 2.0 buffer. ResearchGate Website. [Link]

  • Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • U.S. Environmental Protection Agency. (1998). Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method; Shake Flask Method. EPA NEIPS. [Link]

  • SWGDrug. (2005). gamma-butyrolactone. SWGDrug Website. [Link]

  • ResearchGate. (2022). Development of a highly sensitive HPLC method for the simultaneous determination of eight biogenic amines in aquatic products. ResearchGate Website. [Link]

  • Wikipedia. (n.d.). γ-Butyrolactone. Wikipedia Website. [Link]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. FILAB Website. [Link]

  • PubMed Central. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. National Center for Biotechnology Information Website. [Link]

  • Ciolino, L. A., et al. (2004). The Reactivity of Gamma-hydroxybutyric acid (GHB) and Gamma-butyrolactone (GBL) in Alcoholic Solutions. Journal of Forensic Sciences. [Link]

  • ResearchGate. (n.d.). Formation of GHB from hydrolysis of GBL in pure water. ResearchGate Website. [Link]

  • Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Chromatography Online. [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io Website. [Link]

  • IJTSRD. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development. [Link]

  • eCFR. (n.d.). 40 CFR § 799.6784 - TSCA water solubility: Column elution method; shake flask method. Electronic Code of Federal Regulations. [Link]

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Foundational

A Comprehensive Technical Guide to the Spectral Data of (S)-3-Aminodihydrofuran-2(3H)-one hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides an in-depth analysis of the spectral data for (S)-3-Aminodihydrofuran-2(3H)-one hydrochlorid...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the spectral data for (S)-3-Aminodihydrofuran-2(3H)-one hydrochloride (also known as L-Homoserine lactone hydrochloride), a pivotal chiral building block in modern pharmaceutical development. This document moves beyond a mere presentation of data, offering a nuanced interpretation grounded in the principles of spectroscopic analysis and extensive field experience. The causality behind experimental choices and the inherent logic of structural elucidation from the spectral data are emphasized throughout.

(S)-3-Aminodihydrofuran-2(3H)-one hydrochloride is a versatile intermediate utilized in the synthesis of a wide array of biologically active molecules. Its defined stereochemistry and reactive functional groups make it a valuable precursor for novel therapeutic agents. Accurate and comprehensive spectral characterization is paramount for ensuring its quality and for the unambiguous identification of its derivatives in complex reaction mixtures.

Molecular Structure and Spectroscopic Overview

The structural integrity of (S)-3-Aminodihydrofuran-2(3H)-one hydrochloride is the foundation of its chemical reactivity. Spectroscopic techniques provide a non-destructive means to verify this structure, with each method offering a unique window into the molecule's architecture.

Compound Name (S)-3-Aminodihydrofuran-2(3H)-one hydrochloride
Synonyms L-Homoserine lactone hydrochloride, (S)-α-Amino-γ-butyrolactone hydrochloride
CAS Number 2185-03-7
Molecular Formula C₄H₈ClNO₂
Molecular Weight 137.56 g/mol
Structure

A logical workflow for the complete spectroscopic characterization of the title compound is outlined below.

Caption: Workflow for Spectroscopic Characterization.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a cornerstone technique for elucidating the proton environment of a molecule. For (S)-3-Aminodihydrofuran-2(3H)-one hydrochloride, the choice of a deuterated polar aprotic solvent, such as DMSO-d₆, is critical. This is because the acidic protons of the ammonium group and any residual water can exchange with the deuterium of protic solvents like D₂O, leading to signal broadening or disappearance. DMSO-d₆ preserves these signals, allowing for a more complete structural picture.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of (S)-3-Aminodihydrofuran-2(3H)-one hydrochloride into a clean, dry vial.

  • Dissolution: Add approximately 0.75 mL of DMSO-d₆. Vortex the vial until the sample is fully dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

  • Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the resulting spectrum.

¹H NMR Data Summary
Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.9 (broad s)Singlet (broad)3H-NH₃⁺
~4.6 (m)Multiplet1HH-3
~4.4 (m)Multiplet1HH-4a
~4.2 (m)Multiplet1HH-4b
~2.7 (m)Multiplet1HH-5a
~2.4 (m)Multiplet1HH-5b

Note: The exact chemical shifts may vary slightly depending on the concentration and the specific instrument used.

Interpretation and Rationale

The downfield chemical shift of the H-3 proton is a direct consequence of its proximity to both the electron-withdrawing carbonyl group and the newly protonated amino group. The diastereotopic nature of the protons at C-4 and C-5 results in complex multiplets, a characteristic feature of conformationally restrained ring systems. The broad singlet corresponding to the ammonium protons is indicative of their acidic character and potential for exchange.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides invaluable information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is indicative of its electronic environment.

Experimental Protocol: ¹³C NMR Spectroscopy

The sample preparation follows the same procedure as for ¹H NMR. The acquisition parameters are adjusted for the lower sensitivity of the ¹³C nucleus, typically requiring a greater number of scans.

  • Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on a 100 MHz or higher spectrometer.

  • Referencing: Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

¹³C NMR Data Summary
Chemical Shift (δ, ppm) Assignment
~171C-2 (C=O)
~67C-4 (-CH₂-O-)
~50C-3 (-CH-NH₃⁺)
~28C-5 (-CH₂-C=O)

Note: Data is based on typical values for similar structures and may require experimental verification for this specific compound.

Interpretation and Rationale

The carbonyl carbon (C-2) exhibits the most downfield chemical shift due to the strong deshielding effect of the double-bonded oxygen. The carbon atom bonded to the oxygen within the lactone ring (C-4) also shows a significant downfield shift. The C-3 carbon, attached to the electron-withdrawing ammonium group, is similarly deshielded. The upfield position of the C-5 carbon is consistent with a methylene group adjacent to a carbonyl.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For a polar and non-volatile molecule like (S)-3-Aminodihydrofuran-2(3H)-one hydrochloride, electrospray ionization (ESI) is the method of choice. This soft ionization technique allows for the analysis of the intact molecule with minimal fragmentation.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition: Acquire the mass spectrum in positive ion mode.

Mass Spectrometry Data Summary
m/z (Observed) Ion Species Interpretation
102.05[M+H]⁺Protonated molecule (free base)
124.03[M+Na]⁺Sodium adduct of the free base

Note: The observed m/z values correspond to the free base (C₄H₇NO₂) as the hydrochloride salt dissociates in the ESI source.

Interpretation and Rationale

The base peak in the ESI mass spectrum is expected at an m/z corresponding to the protonated free base, [C₄H₇NO₂ + H]⁺. The presence of a sodium adduct is also common, arising from trace amounts of sodium salts in the solvent or on the glassware. The high-resolution mass measurement of the molecular ion allows for the confirmation of the elemental composition.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum is a unique fingerprint of the molecule.

Experimental Protocol: FT-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient and rapid method for obtaining the IR spectrum of a solid sample.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum over the range of 4000-400 cm⁻¹.

FT-IR Data Summary
Wavenumber (cm⁻¹) Intensity Assignment
~3400-2800Strong, BroadN-H stretch (from -NH₃⁺), C-H stretch
~1770StrongC=O stretch (lactone)
~1600MediumN-H bend (asymmetric)
~1150StrongC-O stretch (ester)

Note: Data is based on typical values for similar structures and may require experimental verification.

Interpretation and Rationale

The broad and strong absorption in the high-frequency region is characteristic of the N-H stretching vibrations of the ammonium group, likely overlapping with the C-H stretching bands. The strong absorption around 1770 cm⁻¹ is a hallmark of the carbonyl group within a five-membered lactone ring. The N-H bending and C-O stretching vibrations further confirm the presence of the amino and ester functionalities, respectively.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR spectroscopy provides an unambiguous and self-validating confirmation of the structure of (S)-3-Aminodihydrofuran-2(3H)-one hydrochloride. The presented data and interpretations serve as a reliable reference for researchers in the fields of drug discovery, process development, and quality control. The methodologies outlined herein represent robust and reproducible approaches for the spectral characterization of this and similar chiral intermediates.

References

  • PubChem. (S)-3-Aminodihydrofuran-2(3H)-one hydrochloride. National Center for Biotechnology Information. Retrieved from: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. Unlocking Organic Synthesis with L-Homoserine Lactone Hydrochloride. Retrieved from: [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from: [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from: [Link]

Protocols & Analytical Methods

Method

Application Note: Preparation and Stability Optimization of 3-Aminodihydrofuran-2(3H)-one Hydrochloride Stock Solutions

Abstract & Application Scope 3-Aminodihydrofuran-2(3H)-one hydrochloride (HSL-HCl) is the core scaffold for N-acyl homoserine lactones (AHLs), the primary quorum-sensing signaling molecules in Gram-negative bacteria.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Scope

3-Aminodihydrofuran-2(3H)-one hydrochloride (HSL-HCl) is the core scaffold for N-acyl homoserine lactones (AHLs), the primary quorum-sensing signaling molecules in Gram-negative bacteria.[1] It is widely used as a synthetic precursor for AHL libraries and as a control in biological assays.

Critical Technical Challenge: The lactone ring is thermodynamically unstable at neutral-to-basic pH. Spontaneous hydrolysis (lactonolysis) opens the ring, rendering the compound biologically inactive for lactone-specific receptors. This protocol details the preparation of stock solutions that maximize stability by controlling solvent choice, pH environment, and storage conditions.

Physicochemical Profile

PropertySpecification
IUPAC Name (3S)-3-aminodihydrofuran-2(3H)-one hydrochloride
Common Name L-Homoserine lactone hydrochloride (HSL-HCl)
Molecular Weight 137.56 g/mol
Appearance White to off-white crystalline solid
Solubility (Water) High (>50 mg/mL); yields acidic pH due to HCl counterion
Solubility (DMSO) ~30 mg/mL
Solubility (Ethanol) Not Recommended (Risk of ethanolysis/ring opening)
Hygroscopicity Hygroscopic; protect from moisture

Critical Mechanism: pH-Dependent Stability

Understanding the equilibrium between the active lactone and the inactive open-ring form is essential for experimental reproducibility.[1]

Mechanism of Action

At pH < 6.0, the lactone ring remains intact. As pH approaches physiological levels (7.4) and higher, hydroxide ions attack the carbonyl carbon, opening the ring to form N-acyl homoserine (inactive).[1]

LactoneHydrolysis Lactone Active Lactone (Ring Closed) Transition pH > 7.0 (Hydrolysis) Lactone->Transition OH- Attack OpenRing Inactive Homoserine (Ring Open) Transition->OpenRing Irreversible at Phys pH Acidification pH < 2.0 (Recyclization) OpenRing->Acidification Reversible (Slow) Acidification->Lactone

Figure 1: The pH-dependent stability of the homoserine lactone ring.[1] At physiological pH, the equilibrium shifts toward the inactive open-ring form.[1]

Preparation Protocols

Protocol A: DMSO Stock Solution (Preferred for Storage)

Purpose: Long-term storage (months) and use in biological assays where low solvent volume is required.[1] DMSO prevents hydrolysis better than aqueous solvents.

Materials:

  • HSL-HCl (Solid)[2][1][3]

  • Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9% (Sigma-Aldrich or equivalent)[1]

  • Amber glass vials (Borosilicate)[1]

Step-by-Step Procedure:

  • Equilibration: Allow the HSL-HCl vial to warm to room temperature before opening to prevent water condensation (the salt is hygroscopic).

  • Weighing: Weigh 13.8 mg of HSL-HCl into a sterile microcentrifuge tube or amber vial.

  • Dissolution: Add 1.0 mL of anhydrous DMSO to achieve a 100 mM stock solution.

    • Calculation:

      
       in 
      
      
      
      .
  • Mixing: Vortex vigorously for 30–60 seconds. The solid should dissolve completely.

  • Aliquoting: Dispense into small aliquots (e.g., 50–100 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C or -80°C . Stable for >6 months if kept dry.[1]

Protocol B: Aqueous Stock Solution (Immediate Use Only)

Purpose: For synthesis or assays where DMSO is incompatible. Warning: Do not use PBS or basic buffers for the stock solution.

Materials:

  • HSL-HCl (Solid)[2][1][3]

  • Milli-Q Water (unbuffered, pH ~5.5-6.[1]0) or 10 mM Acetate Buffer (pH 4.0-5.0)

  • 0.22 µm Syringe Filter (PES or PVDF)[1]

Step-by-Step Procedure:

  • Solvent Selection: Use unbuffered Milli-Q water.[1] The HCl salt will naturally lower the pH, stabilizing the lactone.

    • Avoid: PBS, Tris, or HEPES at pH > 7.0 during the dissolution step.

  • Dissolution: Dissolve 13.8 mg HSL-HCl in 1.0 mL water (100 mM).

  • Sterilization: Filter sterilize using a 0.22 µm PES membrane .

    • Note: Do not autoclave.[1] Heat + Water = Rapid Hydrolysis.

  • Usage: Use immediately. If storage is necessary, freeze at -80°C immediately. Do not store at 4°C.

Experimental Workflow & Dilution Strategy

When adding the stock to a biological assay (e.g., bacterial culture at pH 7.2), the lactone will begin to degrade. Therefore, the timing of addition is critical.

Workflow cluster_prep Stock Preparation cluster_assay Assay Application Weigh Weigh HSL-HCl (Protect from moisture) Solvent Add Anhydrous DMSO (Preferred) Weigh->Solvent Dissolve Vortex to Dissolve Solvent->Dissolve Dilute Dilute into Media (pH 7.0 - 7.4) Dissolve->Dilute Add immediately before assay Timer Start Timer (Hydrolysis begins) Dilute->Timer Read Measure Activity (Within 24h) Timer->Read

Figure 2: Operational workflow emphasizing the time-sensitivity of the compound once introduced to aqueous media at physiological pH.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Precipitation in Media High concentration stock added to cold media.[1]Warm media to 25°C; vortex stock before addition. Ensure final DMSO < 1%.
Loss of Activity Hydrolysis due to high pH or moisture.Check pH of stock (should be acidic). Verify integrity via NMR (Lactone C=O signal ~175 ppm).
Yellowing of Stock Oxidation or contamination.Discard. Prepare fresh stock using anhydrous solvent.[1]

Validation Method (NMR): To verify the ring integrity, perform


-NMR in 

.[1]
  • Intact Lactone: Distinct multiplets for the ring protons (

    
    ) and the absence of a broad carboxylic acid peak.
    
  • Hydrolyzed: Appearance of open-chain peaks and shift in the

    
    -proton signal.[1]
    

References

  • Cayman Chemical. N-hexanoyl-L-homoserine lactone Product Information. (Discusses solvent incompatibility with ethanol and stability in PBS).

  • Yates, E. A., et al. (2002). N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner.[1][4] Infection and Immunity. (Definitive study on pH hydrolysis of HSLs).

  • PubChem. Compound Summary: 3-Aminodihydrofuran-2(3H)-one hydrochloride.[2][1][5][6] National Library of Medicine.[6] [1][6]

  • BenchChem. Synthesis of D-Homoserine Lactone from Boc-D-Homoserine. (Provides context on chemical handling and synthesis).

Sources

Application

Application Note: Industrial Scale Production of (S)-3-Amino Tetrahydrofuran Hydrochloride

[1][2] Abstract This application note details a robust, scalable protocol for the manufacturing of (S)-3-aminotetrahydrofuran hydrochloride (CAS 204512-95-8) , a critical chiral building block for HIV protease inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract

This application note details a robust, scalable protocol for the manufacturing of (S)-3-aminotetrahydrofuran hydrochloride (CAS 204512-95-8) , a critical chiral building block for HIV protease inhibitors (e.g., Amprenavir, Fosamprenavir) and novel heterocyclic therapeutics. While chiral pool synthesis from L-aspartic acid is possible, this guide prioritizes the Optical Resolution of Racemic 3-Aminotetrahydrofuran using (-)-Dibenzoyl-L-tartaric acid (L-DBTA) . This route is selected for its cost-efficiency, reproducibility at kilogram scales, and superior impurity rejection profile.

Strategic Route Analysis

In industrial process development, the choice between "Chiral Pool Synthesis" and "Resolution" is dictated by raw material cost and step count.

FeatureRoute A: Chiral Pool (L-Aspartic Acid)Route B: Classical Resolution (Recommended)
Starting Material L-Aspartic Acid (Cheap)Racemic 3-Aminotetrahydrofuran (Moderate)
Step Count 6 Steps (Esterification, Reduction, Cyclization, etc.)2 Steps (Resolution, Salt Formation)
Scalability Moderate (Requires LiAlH4/Red-Al reduction)High (Standard crystallization reactors)
Atom Economy HighLow (50% max yield without racemization)
Purity Risk Risk of racemization during cyclizationSelf-purifying (Crystallization rejects impurities)

Decision: Route B is detailed below. The resolution method allows for the use of robust, standard reactor configurations and avoids the safety hazards associated with large-scale hydride reductions required in the aspartic acid route.

Process Logic & Workflow

The separation relies on the solubility difference between the diastereomeric salts formed by the reaction of the racemic amine with a chiral acid. The (S)-amine forms a crystalline salt with (-)-Dibenzoyl-L-tartaric acid that is less soluble in methanol/water than the (R)-amine salt, allowing it to be isolated by filtration.

Process Flow Diagram

ResolutionProcess cluster_QC Quality Control Gates Start Racemic 3-Aminotetrahydrofuran (Liquid) Mix Reactor 1: Salt Formation Solvent: MeOH/Water (70:30) Temp: 60°C -> 20°C Start->Mix Agent (-)-Dibenzoyl-L-tartaric Acid (Solid) Agent->Mix Filter Filtration (Centrifuge) Mix->Filter Cooling & Seeding SolidSalt (S)-Amine • L-DBTA Salt (Crystalline Solid) Filter->SolidSalt Retentate Liquor Mother Liquor ((R)-Amine enriched) Filter->Liquor Filtrate BaseBreak Reactor 2: Liberation Add: NaOH (aq) + DCM SolidSalt->BaseBreak Extract Phase Separation Organic Layer ((S)-Amine Free Base) BaseBreak->Extract SaltForm Reactor 3: HCl Formation Add: HCl in IPA Extract->SaltForm FinalProduct Final Product: (S)-3-Amino THF HCl >99% ee SaltForm->FinalProduct Crystallization

Caption: Workflow for the diastereomeric resolution of (S)-3-aminotetrahydrofuran using L-DBTA.

Detailed Protocols

Protocol A: Resolution of Racemic 3-Aminotetrahydrofuran

Objective: Isolation of (S)-3-aminotetrahydrofuran • (-)-Dibenzoyl-L-tartrate.[1][2][3]

Materials:

  • Racemic 3-aminotetrahydrofuran (1.0 eq)

  • (-)-Dibenzoyl-L-tartaric acid monohydrate (L-DBTA) (1.0 eq)

  • Methanol (MeOH)

  • Deionized Water

Procedure:

  • Preparation of Resolving Solution: In a glass-lined reactor, dissolve L-DBTA (376 g, 1.0 mol) in Methanol (1.5 L) at 50°C. Ensure complete dissolution.

  • Amine Addition: Slowly add Racemic 3-aminotetrahydrofuran (87 g, 1.0 mol) to the warm acid solution over 30 minutes. Caution: Exothermic reaction. Maintain temperature between 50-60°C.

  • Crystallization:

    • Stir the mixture at 60°C for 1 hour to ensure homogeneity.

    • Cool slowly to 45°C over 1 hour.

    • Seeding (Critical): Add pure seed crystals of (S)-amine-L-DBTA salt (0.1 wt%) at 45°C.

    • Continue cooling to 20°C over 4 hours.

    • Hold at 20°C for 2 hours.

  • Isolation: Filter the slurry using a centrifuge or Buchner funnel. Wash the cake with cold Methanol (200 mL).

  • Validation: Dry a small sample. Check Chiral HPLC. If ee < 98%, perform a recrystallization from MeOH/Water (9:1).

    • Target Yield: ~35-40% (theoretical max 50%).

    • Intermediate: White crystalline solid.

Protocol B: Salt Break and HCl Formation

Objective: Conversion of the tartrate salt to the final hydrochloride salt.

Materials:

  • (S)-Amine[4][5][6][7][8] • L-DBTA Salt (from Protocol A)

  • Sodium Hydroxide (30% aq solution)

  • Dichloromethane (DCM) or 2-MeTHF

  • HCl gas or 4M HCl in Isopropanol (IPA)

Procedure:

  • Liberation: Suspend the wet tartrate salt cake in Water (500 mL) and DCM (500 mL).

  • Basification: Adjust pH to >12 using 30% NaOH solution while stirring vigorously. The salt will dissolve, and the free amine will partition into the DCM layer.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with DCM (2 x 200 mL). Combine organic layers.

  • Drying: Dry the organic phase over anhydrous Sodium Sulfate (

    
    ), filter, and concentrate slightly (do not distill to dryness; the free amine is volatile and unstable).
    
  • Salification:

    • Cool the concentrated amine solution (in DCM or swapped to IPA) to 0-5°C.

    • Slowly introduce HCl (gas or IPA solution) until pH reaches 2-3.[4]

    • A white precipitate will form immediately.

  • Final Isolation: Stir at 0°C for 1 hour. Filter the white solid. Wash with cold IPA or Acetone.

  • Drying: Vacuum dry at 40-45°C for 12 hours.

Quality Control & Characterization

AttributeSpecificationMethod
Appearance White to off-white crystalline solidVisual
Assay (Titration) 98.0% - 102.0%Argentometric (AgNO3)
Enantiomeric Excess ≥ 99.0% (S-isomer)Chiral HPLC (Chiralpak AD-H)
Specific Rotation

to

Polarimetry (c=1, MeOH)
Melting Point 165 - 170°CDSC / Capillary
Residual Solvents Compliant with ICH Q3CGC-HS

Self-Validating Check: During Protocol A (Step 5), measure the optical rotation of the mother liquor. It should be strongly positive (indicating the enrichment of the (R)-enantiomer in the solution). If the mother liquor is optically neutral, resolution has failed (likely racemization or incorrect resolving agent).

Safety & Engineering Controls

  • HCl Handling: The salification step generates heat. HCl in IPA is corrosive. Use glass-lined or Hastelloy reactors.

  • Amine Toxicity: 3-aminotetrahydrofuran is an irritant and potentially toxic. All handling of the free base must occur under negative pressure or in a fume hood.

  • Dust Explosion: The final HCl salt is a fine organic powder. Ensure grounding of all filtration and drying equipment to prevent static discharge.

References

  • Vertex Pharmaceuticals. (2012). Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride. CN102391214A.[4] Google Patents. Link

  • ChemicalBook. (2025).[6] (S)-TETRAHYDROFURAN-3-AMINE HYDROCHLORIDE Properties and Suppliers. Link

  • BenchChem. (2024). Application Notes and Protocols for the Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid. (Note: Protocol adapted for L-acid/S-amine pair). Link

  • Ghosh, A. K., et al. (2019). Potent HIV-1 protease inhibitors incorporating squaramide-derived P2 ligands.[8] Bioorganic & Medicinal Chemistry Letters. Link

Sources

Technical Notes & Optimization

Troubleshooting

How to resolve purification issues with 3-Aminodihydrofuran-2(3H)-one hydrochloride.

Case Reference: Purification & Stability Optimization Compound: 3-Aminodihydrofuran-2(3H)-one hydrochloride Synonyms: L-Homoserine lactone hydrochloride; -Amino- -butyrolactone HCl CAS: 2185-03-7[1][2][3][4] Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: Purification & Stability Optimization

Compound: 3-Aminodihydrofuran-2(3H)-one hydrochloride Synonyms: L-Homoserine lactone hydrochloride;


-Amino-

-butyrolactone HCl CAS: 2185-03-7[1][2][3][4]

Executive Summary: Why This Purification Fails

Purifying 3-Aminodihydrofuran-2(3H)-one hydrochloride is deceptively difficult because the molecule exists in a fragile equilibrium.[3] As a researcher, you are likely encountering one of three failure modes:

  • Hygroscopic Collapse: The salt absorbs atmospheric moisture, turning from a white solid into a sticky gum ("oiling out").

  • Hydrolytic Ring Opening: In the presence of water or base, the lactone ring opens to form linear Homoserine, which is an impurity that inhibits crystallization.

  • Dimerization (DKP): If the pH rises above neutral, the free amine attacks the carbonyl of a neighbor, forming the stable, insoluble diketopiperazine (DKP) dimer.

This guide provides the protocols to arrest these degradation pathways and isolate high-purity crystalline material.

Module 1: The Stability Triad (Mechanism of Failure)

To resolve purification issues, you must first diagnose which degradation pathway is active. The diagram below illustrates the "Danger Zone" for this molecule.

Diagram 1: Degradation Pathways & Stability Logic

StabilityTriad Target Target Molecule (Lactone HCl Salt) Stable in Dry Acid FreeBase Free Amine Intermediate (Transient/Unstable) Target->FreeBase Neutralization (pH > 6) Hydrolyzed Impurity A: Homoserine (Open Chain Acid) Caused by: Water/Heat Target->Hydrolyzed H2O / Heat / Dilute Acid Dimer Impurity B: Diketopiperazine (DKP) (Insoluble Dimer) Caused by: pH > 7 FreeBase->Dimer Rapid Self-Condensation Hydrolyzed->Target Difficult Re-cyclization (Requires strong acid + heat)

Caption: The Stability Triad. The target HCl salt (Green) is kinetically stable only when dry and acidic. Moisture leads to hydrolysis (Red, Left), while neutralization triggers irreversible dimerization (Red, Right).

Module 2: Troubleshooting "Oiling Out" & Sticky Solids

Symptom: The product comes out of the reaction or recrystallization as a yellow/orange oil that refuses to solidify.

Root Cause Analysis

The "oil" is usually a supersaturated solution of the salt containing water and linear homoserine . The linear acid acts as a chaotic impurity, preventing the lactone lattice from forming.

Corrective Protocol: The "Anhydrous Trituration" Method

Do not attempt to rotovap this oil to dryness using heat; it will only degrade further.

  • Solvent Exchange:

    • Dissolve the oil in a minimal volume of dry Methanol (MeOH) .

    • Note: Do not use water.[5]

  • Azeotropic Drying (Critical Step):

    • Add Toluene (3x volume relative to MeOH).

    • Evaporate under reduced pressure.[6] The toluene/methanol azeotrope effectively pulls residual water out of the salt lattice.

    • Repeat this step 2 times until a foam or crusty solid appears.

  • Trituration:

    • Suspend the resulting semi-solid in anhydrous Diethyl Ether or MTBE (Methyl tert-butyl ether).

    • Sonicate for 10–15 minutes. The solvent will extract non-polar impurities, and the mechanical agitation triggers crystallization.

    • Filter the white solid under nitrogen (to prevent moisture uptake).

Module 3: Validated Recrystallization Protocol

If the product is solid but impure (e.g., incorrect melting point or NMR peaks), use this standard purification workflow.

Prerequisites:

  • Solvent: Anhydrous Ethanol (EtOH) or Methanol (MeOH).

  • Anti-Solvent: Diethyl Ether (Et2O).

  • Atmosphere: Nitrogen or Argon recommended.

Diagram 2: Purification Decision Tree

PurificationWorkflow Start Crude Material CheckState Physical State? Start->CheckState Oil Oily/Gum CheckState->Oil Solid Solid Powder CheckState->Solid Triturate Triturate w/ Et2O + Sonicate Oil->Triturate Induce Solid Dissolve Dissolve in min. Hot EtOH (50°C) Solid->Dissolve Triturate->Solid Filter Hot Filtration (Remove insolubles) Dissolve->Filter Precip Add Et2O dropwise until cloudy Filter->Precip Cool Cool to -20°C (Overnight) Precip->Cool Final Pure Crystals (Store Desiccated) Cool->Final

Caption: Step-by-step decision tree for converting crude material into analytical-grade crystals.

Step-by-Step Procedure
  • Dissolution: Dissolve 1.0 g of crude salt in approximately 5–8 mL of warm anhydrous Ethanol (~50°C).

    • Tip: If the solution is cloudy, filter it while hot. Insoluble particles are likely the DKP dimer (which is insoluble in ethanol).

  • Precipitation: Remove from heat. While stirring, add anhydrous Diethyl Ether dropwise until a faint, persistent turbidity (cloudiness) is observed.

  • Crystallization: Add 1–2 drops of Ethanol to clear the solution, then seal the flask and place it in a freezer (-20°C) for 12–24 hours.

    • Warning: Rapid cooling on ice often traps impurities. Slow cooling is preferred.

  • Collection: Filter quickly on a sintered glass funnel. Wash the cake with cold Ether.

  • Drying: Dry in a vacuum desiccator over

    
     or KOH pellets.
    

Module 4: Analytical Benchmarks

Verify your purification using these specific markers.

ParameterSpecificationDiagnostic Note
Appearance White crystalline powderYellow/Orange indicates oxidation or free amine presence.[3]
Melting Point 220–225°C (dec) Lower MP (e.g., 180°C) indicates hydrolysis to Homoserine.[3]
1H NMR (D2O)

4.4–4.6 (m, 1H,

-CH)
Look for the ring protons.[3] If ring opens, the

-CH shifts upfield.
Solubility Soluble: Water, DMSOInsoluble: Ether, HexaneIf insoluble in water, you have formed the DKP dimer.[3]

Frequently Asked Questions (FAQ)

Q: Can I use water for recrystallization? A: No. While the compound is soluble in water, heating it in water accelerates the hydrolysis of the lactone ring back to the open-chain acid (Homoserine), especially if the excess HCl evaporates. Use alcohols (MeOH/EtOH).

Q: My NMR shows a second set of peaks. What are they? A: If the peaks are sharp and distinct, it is likely Homoserine (the hydrolysis product). If you see broad peaks or insolubles in the NMR tube, it is the Diketopiperazine (DKP) dimer. DKP formation is irreversible.

Q: How should I store the purified crystals? A: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The container must be tightly sealed to prevent moisture ingress.[7] Desiccants are highly recommended.

References

  • PubChem. 2(3H)-Furanone, 3-aminodihydro-, hydrochloride (1:1), (3S)-.[1] National Library of Medicine.[1] Available at: [Link][1]

  • ResearchGate. Diketopiperazine Formation During Peptide Synthesis. (Mechanistic background on dimer formation). Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Optimization of 3-Aminodihydrofuran-2(3H)-one

Topic: Optimizing reaction conditions for cyclization to form 3-aminodihydrofuran-2(3H)-one. Common Name: L-Homoserine Lactone (HSL).[1][2] Target Product Form: L-Homoserine Lactone Hydrochloride (or Hydrobromide).

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing reaction conditions for cyclization to form 3-aminodihydrofuran-2(3H)-one. Common Name: L-Homoserine Lactone (HSL).[1][2] Target Product Form: L-Homoserine Lactone Hydrochloride (or Hydrobromide).

Executive Summary

The target molecule, 3-aminodihydrofuran-2(3H)-one, is the cyclic lactone form of Homoserine. It is the core "head group" for N-acyl homoserine lactones (AHLs), the primary quorum-sensing signaling molecules in Gram-negative bacteria.

Critical Technical Warning: The free amine form of this lactone is highly unstable. It rapidly dimerizes to form diketopiperazines or hydrolyzes back to homoserine in the presence of moisture. You must synthesize and store this compound as a salt (HCl or HBr).

This guide covers two optimized protocols:

  • Method A (Direct Acid Cyclization): Best for bulk synthesis and cost-efficiency.

  • Method B (Steglich Cyclization): Best for high enantiomeric purity and sensitive derivatives.

Module 1: The Direct Acid-Catalyzed Route (Standard Protocol)

This method utilizes the equilibrium shift in strong acid to force cyclization. It is the industry standard for producing HSL-HCl.

Optimized Protocol
  • Substrate: L-Homoserine (free acid).

  • Reagent: 6M to Concentrated HCl (approx. 13 equivalents).

  • Temperature: 50°C (Strict control required).

Step-by-Step Workflow:

  • Dissolution: Dissolve L-Homoserine (1.0 eq) in concentrated HCl (10–15 mL per gram of substrate).

  • Reaction: Heat the solution to 50°C for 2–3 hours .

    • Note: Do not exceed 60°C. Higher temperatures increase the rate of racemization at the

      
      -carbon.
      
  • Isolation: Concentrate the solution under reduced pressure (rotary evaporator) at roughly 40°C.

  • Co-evaporation: The residue will likely be an oil or sticky solid. Add anhydrous ethanol and re-evaporate (2–3 times) to remove residual water azeotropically.

  • Crystallization: Triturate the residue with cold anhydrous ether or acetone to precipitate the white crystalline hydrochloride salt.

  • Drying: Store in a vacuum desiccator over

    
    . The salt is extremely hygroscopic.
    
Troubleshooting Guide: Acid Route
Symptom Probable Cause Technical Solution
Low Yield (<40%) Equilibrium limitation.Water is driving the ring-opening. You must remove water during workup efficiently. Use azeotropic distillation with ethanol/toluene during the concentration step.
Product is an Oil Hygroscopicity / Impure Salt.HSL-HCl is naturally hygroscopic. If it oils out, dissolve in minimal dry MeOH and precipitate with excess Et2O. Dry under high vacuum for 24h.
Loss of Optical Activity Acid-catalyzed Racemization.Reaction temperature exceeded 60°C or reaction time >4 hours.[3] The protonated

-carbon is susceptible to enolization. Stick to 50°C.
NMR shows mixed peaks Hydrolysis during NMR prep.Do not use

unless immediate. Use DMSO-

for characterization to prevent ring opening during the scan.
Module 2: The Steglich Cyclization (Protected Route)

For applications requiring >99% ee (enantiomeric excess) or when working with expensive isotopic labels, the acid route is too harsh. This method uses N-protection to prevent side reactions during a mild chemical coupling.

Optimized Protocol
  • Substrate: N-Boc-L-Homoserine.

  • Coupling Agents: EDC.HCl (or DCC) and DMAP (catalytic).

  • Solvent: Anhydrous Dichloromethane (DCM).[4]

Step-by-Step Workflow:

  • Setup: Dissolve N-Boc-L-Homoserine (1.0 eq) in anhydrous DCM (0.1 M concentration).

  • Activation: Add DMAP (0.1 eq) and cool to 0°C.

  • Cyclization: Add EDC.HCl (1.1 eq) portion-wise. Stir at 0°C for 1 hour, then warm to Room Temperature (RT) overnight.

  • Workup: Wash with dilute citric acid (to remove DMAP/urea) and brine. Dry over

    
     and concentrate to yield N-Boc-L-Homoserine Lactone.
    
  • Deprotection: Dissolve the intermediate in 4M HCl in Dioxane. Stir for 1 hour. Evaporate solvent to yield pure HSL-HCl.

Visualization: Reaction Pathways

G Hse L-Homoserine (Open Chain) Acid Acid Route (HCl, 50°C) Hse->Acid Final L-Homoserine Lactone Hydrochloride (Target) Acid->Final  - H2O (Equilibrium) Racem Risk: Racemization (if T > 60°C) Acid->Racem BocHse N-Boc-Homoserine Steglich Steglich Conditions (EDC/DMAP) BocHse->Steglich BocLac N-Boc-Lactone (Stable Intermediate) Steglich->BocLac  Cyclization Deprotect Deprotection (HCl/Dioxane) BocLac->Deprotect Deprotect->Final  - Boc

Figure 1: Comparison of Direct Acid Cyclization vs. Protected Steglich Cyclization pathways.

Module 3: Stability & Storage (Critical Control Points)

The most frequent user complaint is "disappearance" of the product or "loss of activity." This is almost always due to pH-dependent hydrolysis.

The pH Stability Rule
  • pH < 2: Stable (Salt form).

  • pH 2 - 6: Metastable (Equilibrium begins to shift).

  • pH > 7: Rapid Hydrolysis. The lactone ring opens back to the open-chain homoserine salt. This reaction is irreversible in aqueous base.

Storage Protocol
  • State: Always store as the dry solid salt (HCl/HBr).

  • Environment: -20°C in a sealed container with desiccant.

  • Usage: Prepare fresh stock solutions in acidified water (pH 4–5) or DMSO immediately before use. Do not store aqueous solutions overnight.

Frequently Asked Questions (FAQs)

Q1: Can I use sulfuric acid (


) instead of HCl? 
A:  It is not recommended. Sulfuric acid is difficult to remove (high boiling point) and acts as a strong oxidizing agent, which can char the product. HCl or HBr are volatile and can be removed by vacuum, leaving the clean halide salt.

Q2: How do I confirm I made the lactone and not just the salt of the open chain? A: Use 1H NMR in DMSO-


 .
  • Open Chain (Homoserine): The

    
    -proton typically appears around 3.5–3.8 ppm.
    
  • Lactone (Cyclized): The ring closure deshields the

    
    -proton, shifting it downfield to approx 4.2–4.5 ppm .
    
  • Check: If you see a peak shift back upfield over time in

    
    , your ring is opening.
    

Q3: I need to couple this lactone to a fatty acid to make an AHL (Quorum Sensing molecule). Can I do this in water? A: No. Standard Schotten-Baumann conditions (aqueous base) will hydrolyze the lactone ring faster than the acylation occurs.

  • Correct Protocol: Perform the acylation in an organic solvent (DCM or DMF) using the HSL-HCl salt and a non-nucleophilic base (like Triethylamine or DIPEA) to neutralize the salt in situ, reacting immediately with the acyl chloride or activated ester.

Q4: My product turned yellow/brown during the HCl reflux. A: This indicates "charring" or carbohydrate-like degradation. Your temperature was likely too high (>80°C) or the concentration of Homoserine was too high, leading to intermolecular condensation. Stick to 50°C and ensure adequate dilution (10 mL acid per 1 g solid).

References
  • Eberhard, A., et al. (1981). Structural identification of autoinducer of Photobacterium fischeri luciferase. Biochemistry.[5][6][7] Link

    • Foundational text on the structure and synthesis of homoserine lactones.
  • Chhabra, S. R., et al. (2003). Synthetic analogues of the bacterial signal (quorum sensing) molecule N-(3-oxododecanoyl)-L-homoserine lactone as immune modulators. Journal of Medicinal Chemistry. Link

    • Provides detailed protocols for the Steglich coupling method (Method B).
  • Yates, E. A., et al. (2002). N-Acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner. Infection and Immunity.[8] Link

    • Authoritative source on the pH stability and hydrolysis kinetics of the lactone ring.
  • Hodgkinson, J. T., et al. (2011). Robust methods for the synthesis of N-acyl-L-homoserine lactones. Tetrahedron Letters. Link

    • Modern optimization of the acid-c

Sources

Troubleshooting

Troubleshooting low efficacy in assays using alpha-Amino-gamma-butyrolactone hydrochloride.

Technical Support Center: Troubleshooting -Amino- -butyrolactone Hydrochloride Assays Topic: Troubleshooting low efficacy in assays using

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting -Amino- -butyrolactone Hydrochloride Assays

Topic: Troubleshooting low efficacy in assays using ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">


-Amino-

-butyrolactone hydrochloride (HSL-HCl). Role: Senior Application Scientist Date: October 26, 2023

Executive Summary: The "Lactone Paradox"

If you are experiencing low efficacy with ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">


-Amino-

-butyrolactone hydrochloride (HSL-HCl), the issue is rarely the quality of the chemical itself.[1] It is almost invariably a kinetic failure occurring between your stock preparation and the moment the molecule interacts with your target.[2]

HSL-HCl is a "ticking clock" molecule.[2][1] It contains a strained five-membered lactone ring that is thermodynamically unstable at physiological pH.[2][1]

  • At pH < 5.0: The ring is stable (Active).[2][1]

  • At pH > 7.0: The ring hydrolyzes rapidly to form open-chain Homoserine (Inactive).[2][1]

The Core Problem: Most biological assays require pH 7.4, yet this specific pH destroys your compound's efficacy within hours.[2] This guide provides the protocols to outrun this hydrolysis.

Diagnostic Workflow (Visualized)

Before altering your assay, trace your failure mode using this logic flow.

TroubleshootingFlow Start Low Efficacy Observed CheckStock 1. Check Stock Solvent Start->CheckStock SolventWater Dissolved in Water/PBS? CheckStock->SolventWater Yes SolventDMSO Dissolved in DMSO/Acid? CheckStock->SolventDMSO Yes CheckPH 2. Check Assay pH PHHigh pH > 7.0? CheckPH->PHHigh Yes PHLow pH < 6.0? CheckPH->PHLow No CheckTime 3. Check Incubation Time TimeLong >4 Hours? CheckTime->TimeLong Yes Hydrolysis CAUSE: Lactone Hydrolysis (Ring Opening) Dimerization CAUSE: Dimerization (Diketopiperazine) SolventWater->Hydrolysis Rapid degradation SolventDMSO->CheckPH PHHigh->Hydrolysis Half-life < 10h PHLow->CheckTime TimeLong->Dimerization Slow formation

Figure 1: Decision tree for diagnosing the root cause of signal loss. Note that water and high pH are the primary accelerators of degradation.

Critical Failure Modes & Solutions

Failure Mode A: The "pH Trap" (Hydrolysis)

Symptom: The compound works in acute dosing (minutes) but fails in long-term incubations (overnight).[2][1] Mechanism: The lactone ring is susceptible to nucleophilic attack by hydroxide ions (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">


).[1] At pH 7.0, the half-life of the lactone ring is significantly reduced.[2] At pH 8.0, it may be minutes [1].[2][1] The resulting product, Homoserine, does not bind Quorum Sensing (QS) receptors or participate in lactone-dependent synthesis.[2]

Solution:

  • Buffer Choice: If your cells tolerate it, lower the assay pH to 6.5 .[2][1]

  • Refresh Protocols: Do not rely on a single bolus dose at ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    . Perform "spiking" additions every 4–6 hours to maintain the active lactone concentration.[1]
    
Failure Mode B: Spontaneous Polymerization (Diketopiperazine)

Symptom: Stock solution becomes cloudy or turns slightly yellow over time; loss of molarity.[2][1] Mechanism: The free amine group of one HSL molecule attacks the carbonyl of another. This forms a stable 6-membered ring (diketopiperazine), effectively removing two active molecules from the solution [2].[2][1] This is accelerated at high concentrations (>50 mM) and neutral pH.[2][1]

Solution:

  • Acidify Stocks: Always store stocks in slightly acidic conditions (e.g., 0.1% HCl or acidified DMSO) to protonate the amine (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    ), preventing it from acting as a nucleophile.
    
  • Concentration Limit: Avoid aqueous stocks >10 mM unless used immediately.

Failure Mode C: Hygroscopic Weighing Errors

Symptom: Inconsistent ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">


/

values between batches. Mechanism: HSL-HCl is extremely hygroscopic.[1] If the bottle is left open, it absorbs water, increasing the mass.[2] You think you are weighing 10 mg of compound, but you are weighing 8 mg of compound and 2 mg of water.[2]

Solution:

  • Desiccator Storage: Store the solid in a desiccator at -20°C.

  • Equilibration: Allow the bottle to reach room temperature before opening to prevent condensation on the cold powder.

Optimized Experimental Protocols

Protocol 1: Preparation of "Hydrolysis-Proof" Stock Solutions

Use this protocol to ensure the compound entering your assay is 100% active.

ParameterStandard (Risky)Optimized (Recommended)
Solvent Water or PBS100% Anhydrous DMSO or 10 mM HCl
Concentration 100 mM50 mM (Reduces dimerization risk)
Storage Temp 4°C-20°C (Single-use aliquots)
Container Clear tubeAmber, Desiccated vial

Step-by-Step:

  • Remove HSL-HCl vial from freezer and let it warm to RT (20 mins) inside a desiccator.

  • Weigh the required amount quickly.[2][1]

  • Dissolve in 100% Anhydrous DMSO .

    • Note: If DMSO is toxic to your cells, dissolve in 10 mM HCl (aqueous).[2] The acidity stabilizes the ring.[2]

  • Aliquot immediately into single-use tubes. Flash freeze in liquid nitrogen if possible.

  • Store at -80°C for up to 6 months.

Protocol 2: The "Pulse-Chase" Assay Setup

Use this for long-duration assays (e.g., biofilm inhibition or bacterial growth curves).[2]

  • Prepare Media: Adjust your bacterial/cell culture media to pH 6.5–6.8 using PIPES or MES buffer (avoid Tris if possible, as its primary amine can react with the lactone).[2][1]

  • Calculate Degradation: Assume a half-life of ~10 hours at pH 7.0.

  • Dosing:

    • T=0: Add initial dose (e.g., 10 µM).

    • T=6 hrs: Add a "booster" dose (e.g., 5 µM) to replenish hydrolyzed lactone.

  • Control: Run a "Dead Lactone" control. Incubate HSL-HCl in pH 9.0 buffer for 24 hours (forcing 100% hydrolysis), then neutralize to pH 7.0 and use this in your assay. If this control has no effect, your observed efficacy in the experimental arm is genuine.[2]

Mechanistic Pathway (Graphviz)[1][2]

Understanding the chemical fate of your molecule is crucial for data interpretation.[2][1]

ChemicalFate HSL Active HSL-HCl (Lactone Ring Closed) OpenRing Homoserine (Inactive / Ring Open) HSL->OpenRing Hydrolysis (pH > 7.0, Fast) Dimer Diketopiperazine (Inactive Dimer) HSL->Dimer Condensation (High Conc., Neutral pH) OpenRing->HSL Acidification (pH < 2.0)

Figure 2: The chemical fate of HSL-HCl.[2] The transition to Homoserine is the primary cause of assay failure.

Frequently Asked Questions (FAQs)

Q: I am using HSL-HCl as a Quorum Sensing (QS) signal, but my reporter strain isn't lighting up. Why? A: HSL-HCl is the headgroup only.[2][1] Most Gram-negative QS receptors (e.g., LuxR, LasR) require an Acyl tail (C4 to C12 length) attached to the amine to trigger receptor folding and dimerization [3].[2] HSL-HCl alone often acts as a weak antagonist or has no effect.[2][1] Ensure you are not confusing HSL-HCl with N-Butyryl-HSL or N-3-Oxo-Dodecanoyl-HSL.[2][1]

Q: Can I autoclave the stock solution? A: Absolutely not. Autoclaving (high heat + moisture) will instantly hydrolyze 100% of the lactone ring and likely degrade the amine. Always filter-sterilize using a 0.22 µm PTFE (if in DMSO) or PES (if in water) membrane.[2][1]

Q: My media turns yellow when I add the stock. A: This indicates the formation of Schiff bases or oxidation products, likely due to impurities or old stock.[2] If your stock was stored in DMSO that had absorbed water, the HCl can catalyze DMSO decomposition.[2] Discard the stock and prepare fresh.

Q: How do I verify if my stock is still good without running a bioassay? A: Use NMR or HPLC.[2][1]

  • NMR: Look for the characteristic lactone ring protons.[2][1] In ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    , if the ring opens, the chemical shift of the 
    
    
    
    -protons will move significantly upfield.
  • pH Check: Dissolve a small amount in water.[2][1] It must be acidic (pH ~3-4) due to the HCl salt.[2][1] If it is neutral, the HCl has been lost or neutralized, and the lactone is likely gone.[2]

References

  • Yates, E. A., et al. (2002).[2][1] N-Acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa.[2][1] Infection and Immunity, 70(10), 5635–5646.[2]

  • Dickschat, J. S. (2010).[2][1] Quorum sensing and bacterial biofilms.[2][1][3][4][5] Natural Product Reports, 27(3), 343-369.[2][1] (Discussion on chemical stability of AHL precursors).

  • Churchill, M. E., & Chen, L. (2011).[2] Structural basis of acyl-homoserine lactone-dependent signaling. Chemical Reviews, 111(1), 68-85.[2][1]

Sources

Optimization

Technical Support Center: Chiral Integrity in 3-Aminodihydrofuran-2(3H)-one Synthesis

Welcome to the technical support center for the stereoselective synthesis of 3-Aminodihydrofuran-2(3H)-one. This guide is designed for researchers, chemists, and drug development professionals who are navigating the comp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereoselective synthesis of 3-Aminodihydrofuran-2(3H)-one. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of maintaining chiral purity in this valuable synthetic building block. We will delve into the mechanistic underpinnings of racemization, provide actionable troubleshooting steps, and answer frequently asked questions to ensure your synthesis yields a product with the desired stereochemical integrity.

Introduction: The Criticality of Chirality

The stereochemical configuration of 3-Aminodihydrofuran-2(3H)-one, also known as homoserine lactone, is paramount.[1] As a key intermediate in the synthesis of complex pharmaceuticals and biologically active molecules, its enantiomeric purity directly dictates the efficacy and safety of the final product. The α-carbon, being adjacent to the carbonyl group of the lactone, is susceptible to racemization under various reaction conditions. This guide provides the expertise and field-proven insights to mitigate this critical issue.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a primary concern for this specific molecule?

A: Racemization is the conversion of a chirally pure substance (a single enantiomer) into a mixture containing equal amounts of both enantiomers (a racemate). For 3-Aminodihydrofuran-2(3H)-one, the chiral center at the C3 position is prone to epimerization because the α-proton is acidic. Both acidic and basic conditions can facilitate the removal of this proton to form a planar, achiral enol or enolate intermediate.[2] Reprotonation can then occur from either face of the planar intermediate, leading to a loss of the original stereochemical information and the formation of the undesired enantiomer.

Q2: What is the principal mechanism of racemization for 3-Aminodihydrofuran-2(3H)-one?

A: The most prevalent mechanism is enolization, catalyzed by either acid or base.[2] The carbonyl group activates the adjacent C-H bond, making the α-proton susceptible to abstraction.

  • Base-Catalyzed Enolization: A base removes the α-proton to form a planar enolate anion.

  • Acid-Catalyzed Enolization: The carbonyl oxygen is protonated, increasing the acidity of the α-proton and facilitating its removal by a weak base (like the solvent) to form a planar enol.

Once this planar intermediate is formed, the stereocenter is destroyed. Subsequent reprotonation leads to racemization.

Caption: Base-catalyzed racemization via a planar enolate intermediate.

Q3: Which steps in a typical synthesis are most vulnerable to racemization?

A: Any step involving harsh conditions, particularly strong bases, acids, or high temperatures, poses a risk. The most critical steps are typically:

  • Lactonization (Cyclization): If synthesizing from a linear precursor like N-protected homoserine or methionine, the cyclization step, which often requires activation of a carboxyl group and subsequent intramolecular attack, can be a major source of racemization. Activating agents used in peptide synthesis, for example, can sometimes promote the formation of planar oxazolone (azlactone) intermediates, which are highly prone to racemization.[3][4]

  • Deprotection: Removal of amine protecting groups (e.g., Boc, Cbz) can introduce acidic or basic conditions that may cause epimerization at the adjacent chiral center.

  • Work-up and Purification: Prolonged exposure to non-neutral pH during aqueous work-up or chromatography on non-neutral stationary phases (e.g., untreated silica) can contribute to a gradual loss of enantiomeric excess.

Q4: How can I accurately determine the enantiomeric purity of my product?

A: The standard and most reliable method is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .[5][6] This requires developing a specific analytical method for your compound.

  • Column Selection: Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are often a good starting point.[7]

  • Mobile Phase Screening: A systematic screening of mobile phases, typically mixtures of alkanes (like hexane or heptane) and alcohols (like isopropanol or ethanol), is necessary.

  • Derivatization: If the compound has poor chromophores or is difficult to resolve, pre-column derivatization of the amine with a chiral or achiral agent can enhance separation and detectability.[8]

Troubleshooting Guide: Loss of Enantiomeric Excess (% ee)

This section addresses specific problems you may encounter during your synthesis.

Problem 1: Significant drop in % ee after the cyclization step.

Potential Cause Underlying Rationale Recommended Solution
High Reaction Temperature Provides the activation energy for the deprotonation/reprotonation equilibrium, accelerating the rate of racemization.[9][10]Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Start at 0 °C or even -20 °C and allow the reaction to warm to room temperature slowly if necessary.
Strong or Sterically Unhindered Base A strong or small base can easily access and abstract the α-proton, leading to the formation of the planar enolate intermediate.[11]Use a milder, non-nucleophilic, or sterically hindered base. For example, switch from sodium hydroxide (NaOH) or potassium tert-butoxide (t-BuOK) to a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
Prolonged Reaction Time The longer the chiral center is exposed to conditions that promote enolization, the more racemization will occur as the system moves toward thermodynamic equilibrium (a 50:50 mixture).Monitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to minimize the product's exposure to the reaction conditions.
Inappropriate Activation Method (if applicable) Certain carboxylic acid activating agents, especially those used in peptide synthesis, can facilitate the formation of a planar oxazolone intermediate, which readily racemizes.[12]If activating a carboxylic acid precursor, use coupling reagents known to suppress racemization. Additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) are effective. Reagents like 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) have also been shown to minimize racemization.[13]

Problem 2: The enantiomeric excess of the final product is consistently low, but the source is unclear.

A systematic approach is required to pinpoint the source of racemization.

TroubleshootingWorkflow Start Start: Chiral Precursor Step1 Step 1: Reaction (e.g., Protection) Start->Step1 Analyze1 Analyze % ee of Intermediate 1 Step1->Analyze1 Troubleshoot1 OK: Proceed Analyze1->Troubleshoot1 % ee High Error1 Racemization in Step 1. Modify Conditions: - Lower Temp - Milder Reagents Analyze1->Error1 % ee Low Step2 Step 2: Reaction (e.g., Cyclization) Analyze2 Analyze % ee of Intermediate 2 Step2->Analyze2 Troubleshoot2 OK: Proceed Analyze2->Troubleshoot2 % ee High Error2 Racemization in Step 2. Modify Conditions: - Lower Temp - Milder Base - Change Solvent Analyze2->Error2 % ee Low Step3 Step 3: Reaction (e.g., Deprotection) Analyze3 Analyze % ee of Final Product Step3->Analyze3 Troubleshoot3 OK Analyze3->Troubleshoot3 % ee High Error3 Racemization in Step 3. Modify Conditions: - Milder Acid/Base - Alternative Deprotection Analyze3->Error3 % ee Low End End: Final Product Troubleshoot1->Step2 Troubleshoot2->Step3 Troubleshoot3->End

Caption: Workflow for isolating the source of racemization.

Experimental Protocols

Protocol 1: Stereoretentive Cyclization of N-Boc-L-Homoserine

This protocol aims to minimize racemization during the lactonization of a common precursor.

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-L-homoserine (1.0 equiv) and anhydrous tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add triphenylphosphine (PPh₃) (1.1 equiv) to the solution and stir until dissolved. Then, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.1 equiv) dropwise over 15-20 minutes. Note: This is a Mitsunobu reaction, which typically proceeds with inversion of configuration at the alcohol, but in this intramolecular case, it facilitates cyclization while generally preserving the stereochemistry at the α-carbon.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours, monitoring by TLC.

  • Quenching & Work-up: Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Immediately analyze the enantiomeric excess of the purified N-Boc-3-aminodihydrofuran-2(3H)-one via Chiral HPLC.

Protocol 2: Chiral HPLC Analysis

This is a general starting guide for method development.

  • Column: Chiralpak IA or equivalent polysaccharide-based column (4.6 x 250 mm).

  • Sample Preparation: Prepare a stock solution of your sample at ~1 mg/mL in the mobile phase. Filter through a 0.45 µm syringe filter.[7]

  • Initial Conditions:

    • Mobile Phase: 90:10 Hexane:Isopropanol.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm (as the lactone carbonyl has a weak chromophore).

    • Temperature: 25 °C.

  • Optimization:

    • If no separation is observed, systematically vary the mobile phase composition (e.g., 80:20, 70:30 Hexane:Isopropanol).

    • Try a different alcohol modifier (e.g., ethanol).

    • If peaks are broad, consider adding a small amount of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid for acidic compounds, 0.1% diethylamine for basic compounds), but be mindful that this could cause on-column racemization.[7]

  • Quantification: Integrate the peak areas for the two enantiomers (A₁ and A₂). Calculate the enantiomeric excess using the formula: % ee = |(A₁ - A₂) / (A₁ + A₂)| * 100 .

By understanding the mechanisms of racemization and implementing careful, systematic experimental design and analysis, you can successfully synthesize chiral 3-Aminodihydrofuran-2(3H)-one with high enantiomeric purity.

References

  • Slideshare. Racemization in peptide synthesis. Available at: [Link]

  • Luxembourg Bio Technologies. DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. Available at: [Link]

  • Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143–148. Available at: [Link]

  • Yuan, A., Steber, S. E., Xhili, D., Nelson, E., & Wolf, C. (2023). Enantioseparation and racemization of 3-fluorooxindoles. Chirality, 35(9), 619–624. Available at: [Link]

  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Request PDF. Available at: [Link]

  • Chemistry LibreTexts. (2021). 19.11: Racemization. Available at: [Link]

  • Organic Chemistry Portal. Lactone synthesis. Available at: [Link]

  • PubChem. 2(3H)-Furanone, 3-aminodihydro-, hydrochloride (1:1), (3S)-. Available at: [Link]

  • DOI. Synthesis of Chiral 2,3-Dihydrofurans via One-pot Pd-Catalyzed Asymmetric Allylic Cycloaddition. Available at: [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

  • Zhu, C., et al. (2021). A concise access to bridged[11][13][13] bicyclic lactones with a quaternary stereocenter via stereospecific hydroformylation. Nature Communications, 12(1), 5649. Available at: [Link]

  • de la Torre, A., et al. (2018). Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemization? The Journal of Organic Chemistry, 83(15), 8345–8352. Available at: [Link]

  • Smith, A. B., et al. (1982). A Synthesis of Dihydrofuran-3(2H)-ones. Request PDF. Available at: [Link]

  • Google Patents. CN102030734A - Method for synthesizing chiral pharmaceutical intermediate 3-amino tetrahydropyrane and salt thereof.
  • Chernobrovkin, M. G., et al. (2007). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. Journal of Chromatography A, 1175(1), 89-95. Available at: [Link]

  • Li, Y., et al. (2019). Discovery and synthesis of novel indole derivatives-containing 3-methylenedihydrofuran-2(3H)-one as irreversible LSD1 inhibitors. European Journal of Medicinal Chemistry, 175, 214–226. Available at: [Link]

  • FooDB. Showing Compound L-3-Aminodihydro-2(3H)-furanone (FDB000468). Available at: [Link]

  • Georgia Southern University. Synthesis of Chiral Amino Acids via Direct Amination of Diazo Ester with a Rhodium-Based Catalyst. Available at: [Link]

  • Phenomenex. Chiral HPLC Separations. Available at: [Link]

  • SIELC Technologies. (R)-3-Chlorodihydrofuran-2(3H)-one. Available at: [Link]

  • Daicel Corporation. INSTRUCTION MANUAL FOR CHIRALPAK IA, CHIRALPAK IB & CHIRALPAK IC COLUMNS. Available at: [Link]

Sources

Troubleshooting

How to increase the solubility of 3-Aminodihydrofuran-2(3H)-one hydrochloride for experiments.

[1] Introduction: The Solubility-Stability Paradox As researchers, we often face a critical trade-off with 3-Aminodihydrofuran-2(3H)-one hydrochloride (HSL-HCl) . While the hydrochloride salt confers excellent water solu...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction: The Solubility-Stability Paradox

As researchers, we often face a critical trade-off with 3-Aminodihydrofuran-2(3H)-one hydrochloride (HSL-HCl) . While the hydrochloride salt confers excellent water solubility, the core lactone ring is thermodynamically unstable in aqueous environments, particularly as pH rises.

This guide addresses the specific technical challenge: How do I keep HSL-HCl in solution without destroying the molecule via hydrolysis?

The protocols below are designed to navigate the "Danger Zone" (pH > 7.0) and provide solvent systems compatible with both organic synthesis and biological assays.

Module 1: Understanding the Physicochemical Constraints

Before attempting solubilization, you must recognize the three dominant forces acting on this molecule:

  • The Salt Factor: The HCl moiety makes the compound highly polar, rendering it insoluble in non-polar organic solvents (DCM, Hexanes, Ether) unless modified.

  • The Lactone Risk: The cyclic ester (lactone) is prone to hydrolysis (ring-opening) to form N-acyl-homoserine. This reaction is base-catalyzed .

  • The Alcohol Trap: Primary alcohols (Ethanol, Methanol) can cause transesterification, effectively permanently opening the ring.

Visualizing the Stability Landscape

The following diagram illustrates the critical relationship between pH, solubility, and molecular integrity.

HSL_Stability HSL_Solid HSL-HCl (Solid) Acidic_Aq Acidic Aqueous (pH < 6.0) Stable & Soluble HSL_Solid->Acidic_Aq Dissolve in H2O/Buffer Organic_Polar Polar Aprotic (DMSO/DMF) High Solubility & Stability HSL_Solid->Organic_Polar Dissolve Organic_NonPolar Non-Polar (DCM/Ether) Insoluble (Requires Base) HSL_Solid->Organic_NonPolar Precipitates Neutral_Aq Neutral Aqueous (pH 7.0) Slow Hydrolysis (t1/2 ~12-24h) Acidic_Aq->Neutral_Aq pH Adjustment Basic_Aq Basic Aqueous (pH > 8.0) Rapid Ring Opening Neutral_Aq->Basic_Aq Add Base Organic_Polar->Acidic_Aq Dilution

Figure 1: The stability-solubility landscape of HSL-HCl. Green zones indicate safe operating conditions.

Module 2: Aqueous Solubilization (Buffers & Media)[1][2]

Common Issue: "I dissolved the compound in PBS (pH 7.4), and my assay results degraded over 24 hours."

Root Cause: At pH 7.4, the lactone ring hydrolyzes with a half-life of approximately 12–24 hours [1]. At pH 8.0, degradation is rapid.

Protocol: Preparation of Stable Aqueous Stocks
  • Select the Right Buffer: Avoid standard PBS (pH 7.4) for long-term storage.[1][2][3][4] Use slightly acidic buffers.

    • Recommended: Sodium Acetate (pH 5.5) or MES Buffer (pH 6.0).

    • Acceptable: PBS adjusted to pH 6.0–6.5.

  • Temperature Control: Hydrolysis is temperature-dependent. Always keep aqueous solutions on ice (4°C).

  • Concentration: HSL-HCl is highly soluble in water (>50 mg/mL). Prepare high-concentration stocks (100 mM) to minimize the volume added to your assay.

Stability Data Reference Table:

pH ConditionEstimated Half-Life (t1/2)Recommended Action
pH 2.0 - 5.0 Weeks/MonthsSafe for storage at -20°C.
pH 6.0 DaysUse within 24-48 hours. Keep cold.
pH 7.0 ~12 - 24 HoursPrepare fresh immediately before use.
pH 8.0+ < 4 HoursUnsuitable. Ring opens to Homoserine.

Module 3: Solubilization for Organic Synthesis

Common Issue: "I need to react HSL-HCl with an acyl chloride in Dichloromethane (DCM), but it won't dissolve."

Root Cause: The hydrochloride salt is too polar for DCM. However, "free-basing" the amine prior to reaction is dangerous because the free amine can attack its own lactone ring (dimerization/polymerization).

Protocol: The "In-Situ" Neutralization Method

Do not isolate the free base. Instead, solubilize the salt directly in the reaction matrix using a co-solvent system.

  • Primary Solvent: Use anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) . HSL-HCl is soluble in these (~30 mg/mL) [2].[2][4]

  • Reaction Setup:

    • Dissolve HSL-HCl in minimal DMF.

    • Dilute with your reaction solvent (DCM, THF) if necessary (maintain >10% DMF to prevent precipitation).

    • Add the electrophile (e.g., Acyl Chloride).

    • Crucial Step: Add a non-nucleophilic base (e.g., Triethylamine or DIPEA) dropwise and last to neutralize the HCl and activate the amine only in the presence of the electrophile.

Solvent Decision Tree

Solvent_Choice Start Start: HSL-HCl Solid Goal_Bio Goal: Biological Assay Start->Goal_Bio Goal_Synth Goal: Chemical Synthesis Start->Goal_Synth Bio_Solvent 1. Dissolve in 100% DMSO (Stock: 10-50 mg/mL) Goal_Bio->Bio_Solvent Synth_Polar Is reaction solvent Polar? (DMF, DMSO, Water) Goal_Synth->Synth_Polar Bio_Dilute 2. Dilute into Acidic Buffer (pH < 6.5) Bio_Solvent->Bio_Dilute Direct_Dissolve Dissolve Directly Synth_Polar->Direct_Dissolve Yes Synth_NonPolar Use Co-Solvent System (DMF/DCM mix) Synth_Polar->Synth_NonPolar No (e.g., DCM, THF) Base_Add Add Base (TEA/DIPEA) IN PRESENCE of Electrophile Synth_NonPolar->Base_Add

Figure 2: Decision workflow for solvent selection based on experimental end-goal.

Module 4: Biological Assay Stock Management

Common Issue: "My bacteria/cells are sensitive to DMSO, but HSL-HCl precipitates when I dilute it."

Root Cause: Rapid dilution of high-concentration DMSO stocks into aqueous media can cause "shock precipitation" or local high concentrations that kill cells.

Protocol: The Step-Down Dilution
  • Master Stock: Dissolve HSL-HCl in 100% anhydrous DMSO to 50 mg/mL. Store at -20°C.

  • Intermediate Stock: Dilute the Master Stock 1:10 into water (not buffer yet) to create a 5 mg/mL solution.

    • Why Water? Pure water is slightly acidic (pH ~5.5-6.0 due to atmospheric CO2), which stabilizes the lactone better than PBS.

  • Working Solution: Dilute the Intermediate Stock into your culture media immediately before use.

    • Target: Final DMSO concentration should be < 0.5% (v/v) to avoid cytotoxicity.

Frequently Asked Questions (FAQ)

Q1: Can I use Ethanol or Methanol to dissolve HSL-HCl? A: Avoid if possible. While soluble, primary alcohols can nucleophilically attack the lactone ring (transesterification), converting your HSL into an ethyl- or methyl-ester of homoserine. If you must use alcohol, keep it at -20°C and use immediately [1].

Q2: Can I heat the solution to speed up dissolution? A: No. Heat exponentially increases the rate of lactone hydrolysis. Use a vortex mixer or an ultrasonic bath (briefly, without generating heat) instead.

Q3: My compound arrived as a sticky solid. Is it degraded? A: Not necessarily, but it is likely wet. HSL-HCl is hygroscopic . If it absorbs moisture from the air, the local acidity of the HCl salt in water can eventually degrade the compound. Dry it under high vacuum over P2O5 or KOH pellets before weighing.

Q4: How do I verify if my lactone ring is still intact? A: The "Gold Standard" is NMR .

  • Intact Lactone: Look for the multiplet signals of the ring protons (typically

    
     4.2–4.6 ppm).
    
  • Hydrolyzed (Open): These signals shift upfield.

  • Quick Check: Acidify a small aliquot and run TLC. The lactone is less polar than the open-ring hydroxy acid.

References

  • Cayman Chemical. (2024).[1][3] Product Information: N-acyl-L-homoserine lactones stability and solubility.[1][2][3][5]Link

  • Yates, E. A., et al. (2002). N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner. Infection and Immunity, 70(10), 5635–5646. Link

  • Sigma-Aldrich. (2024).[6] Product Specification: (S)-3-Aminodihydrofuran-2(3H)-one hydrochloride.[5][6][7][8]Link

Sources

Optimization

Effect of pH on the stability of 3-Aminodihydrofuran-2(3H)-one hydrochloride.

Technical Support Center: Stability & Handling of 3-Aminodihydrofuran-2(3H)-one Hydrochloride Executive Summary 3-Aminodihydrofuran-2(3H)-one hydrochloride (Homoserine lactone hydrochloride) is the core structural moiety...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 3-Aminodihydrofuran-2(3H)-one Hydrochloride

Executive Summary

3-Aminodihydrofuran-2(3H)-one hydrochloride (Homoserine lactone hydrochloride) is the core structural moiety of N-acyl homoserine lactone (AHL) quorum-sensing signals.[1][2][3] Its stability is critically dependent on pH.[1] The lactone ring is prone to hydrolytic ring-opening in neutral-to-alkaline conditions (pH ≥ 7.0), converting the active lactone into the open-chain homoserine.[1] This reaction is reversible under acidic conditions but can lead to irreversible degradation (dimerization) if left unchecked.

This guide provides the mechanistic understanding and protocols required to prevent experimental artifacts caused by pH-induced degradation.

Part 1: The Mechanistic Stability Profile

The stability of this compound is governed by the equilibrium between the Lactone (Closed Ring) and Homoserine (Open Chain) forms. This equilibrium is driven by pH.[1][3]

The Hydrolysis Pathway

At acidic pH, the carbonyl carbon of the lactone is less susceptible to nucleophilic attack by hydroxide ions. As pH rises, the concentration of OH⁻ increases, attacking the ester bond and opening the ring.[1]

HydrolysisPathway cluster_legend Stability Zones Lactone 3-Aminodihydrofuran-2(3H)-one (Active Lactone) Transition Hydrolysis (pH > 7.0) Lactone->Transition OH- attack DKP Diketopiperazine (Irreversible Dimer) Lactone->DKP High Conc. + High pH (Dimerization) OpenChain Homoserine (Inactive Open Chain) Transition->OpenChain Ring Opening OpenChain->Lactone Acidification (pH < 2) Re-lactonization Legend pH < 4: Stable (Lactone) pH 7.4: Slow Hydrolysis (t1/2 ~hours) pH > 9: Rapid Hydrolysis (Minutes)

Figure 1: The pH-dependent hydrolysis pathway.[1] Note that while ring-opening is reversible, prolonged exposure to high pH can lead to irreversible dimerization.[1]

Quantitative Stability Data
ParameterAcidic (pH 2.0 - 4.[1]0)Physiological (pH 7.[1]4)Alkaline (pH > 9.[1]0)
Dominant Species Lactone (Closed Ring)Mixture (Equilibrium shifts to open)Homoserine (Open Chain)
Stability Status High Moderate / Low Unstable
Half-Life (Approx) > Months (at -20°C)Hours to DaysMinutes
Reaction Type StableSlow HydrolysisRapid Lactonolysis
Reversibility N/AReversible (add Acid)Reversible (add Acid)

Critical Note on pKa: The pKa of the amine group in the lactone is approximately 7.3 [1]. At pH 7.4, ~50% of the molecules are deprotonated (free base). The free amine is more nucleophilic and increases the risk of dimerization (diketopiperazine formation) compared to the protonated salt form.

Part 2: Troubleshooting Guide

Use this section to diagnose issues with your current experiments.

Q1: My stock solution was prepared in PBS (pH 7.4), but after 24 hours, the activity dropped significantly. Why? Diagnosis: You are experiencing spontaneous lactonolysis .[1] Explanation: In PBS at pH 7.4, the lactone ring slowly hydrolyzes to homoserine.[1] While the reaction is slow compared to pH 10, a significant portion of your compound will degrade over 24 hours at room temperature. Solution:

  • Immediate Fix: Acidify the solution to pH ~2.0 using dilute HCl. Incubate for 1-2 hours to promote re-lactonization [2].

  • Prevention: Never store stock solutions in buffered media at neutral pH. Prepare stocks in distilled water (the HCl salt will naturally lower the pH to ~3-4) or 0.1% Acetic Acid .

Q2: I see two distinct peaks on my HPLC/LC-MS chromatogram. Is my compound impure? Diagnosis: Likely Equilibrium Separation .[1] Explanation: If your mobile phase is not sufficiently acidic, you may be separating the lactone form from the open-chain homoserine form formed in situ or during sample prep.[1] Solution: Ensure your HPLC mobile phase contains an acid modifier (e.g., 0.1% Formic Acid or TFA) to stabilize the lactone form during the run.

Q3: The pH of my solution drops when I dissolve the powder. Should I adjust it back to 7.0? Diagnosis: Normal Behavior (HCl Salt). Explanation: You have the hydrochloride salt.[1][4] Dissolving it releases protons (


), creating an acidic solution.[1] This acidity protects  the lactone ring.[1]
Solution: 
  • For Storage: Do NOT adjust the pH. Leave it acidic.

  • For Assays: Only adjust the pH to 7.0 immediately before use.

Part 3: Validated Protocols

Protocol A: Preparation of Stable Stock Solution

Purpose: To create a long-term storage solution that prevents hydrolysis.

  • Solvent: Use sterile, nuclease-free water or 10 mM HCl.[1]

    • Note: Dissolving the HCl salt in pure water typically yields a pH between 3.0 and 4.5, which is stable.[1]

  • Concentration: Prepare at 10–100 mM. Higher concentrations are generally more stable against oxidative drift but prone to dimerization if pH rises.[1]

  • Dissolution: Vortex gently. Do not heat.

  • Aliquoting: Divide into single-use aliquots (e.g., 50 µL).

  • Storage: Store at -20°C . Stable for >6 months.

    • Warning: Avoid repeated freeze-thaw cycles, as condensation can alter local pH.[1]

Protocol B: The "pH Switch" Integrity Check

Purpose: To determine if loss of activity is due to reversible hydrolysis or irreversible degradation.[1]

  • Take Sample: Take 100 µL of your "inactive" or "degraded" sample (pH 7+).

  • Acidify: Add 10 µL of 1M HCl (Target pH < 2).

  • Incubate: Let stand at room temperature for 2–4 hours.

  • Neutralize & Test: Briefly neutralize with buffer immediately before adding to your bioassay or running LC-MS.

  • Result Interpretation:

    • Activity Restored: The issue was simple hydrolysis (Ring Opening).

    • No Activity: The compound has degraded irreversibly (likely DKP formation or other breakdown).

Part 4: Frequently Asked Questions (FAQs)

Q: Can I autoclave this compound? A: No. Autoclaving involves high heat (121°C) and moisture.[1] This acts as a catalyst for rapid hydrolysis, even at slightly acidic pH.[1] Always use 0.22 µm syringe filters for sterilization.[1]

Q: What is the best buffer for biological assays? A: If you must work at pH 7.0–7.5:

  • Use HEPES or MOPS rather than Phosphate buffers, as phosphate can sometimes catalyze hydrolysis more effectively.[1]

  • Prepare the solution fresh (within 30 minutes of use).

  • Keep the solution on ice until the moment of addition.

Q: How does this compare to N-acyl homoserine lactones (AHLs)? A: The stability physics are identical (lactone ring sensitivity).[1] However, 3-Aminodihydrofuran-2(3H)-one HCl is more polar and lacks the hydrophobic acyl chain, making it more soluble in water but potentially more reactive regarding the free amine group (dimerization risk) compared to the acylated AHLs [3].[1]

References

  • FooDB. (n.d.). L-3-Aminodihydro-2(3H)-furanone (Compound FDB000468).[1][5] Retrieved from [Link]

  • Yates, E. A., et al. (2002).[1] N-Acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa.[1] Infection and Immunity, 70(10), 5635–5646.[1] Retrieved from [Link]

  • Kaufmann, G. F., et al. (2005).[1] Revisiting Quorum Sensing: Discovery of Additional Chemical Signals and Their Analogues. Journal of the American Chemical Society. (Contextual grounding on lactone stability).

Sources

Reference Data & Comparative Studies

Validation

Comparing the efficacy of (R) vs (S) enantiomers of a-Amino-g-butyrolactone hydrochloride.

Chiral Efficacy Guide: (R)- vs (S)- -Amino- -butyrolactone Hydrochloride Executive Summary Primary Distinction: The biological efficacy of -amino- -butyrolactone hydrochloride is strictly governed by its stereochemistry....

Author: BenchChem Technical Support Team. Date: February 2026

Chiral Efficacy Guide: (R)- vs (S)- -Amino- -butyrolactone Hydrochloride

Executive Summary

Primary Distinction: The biological efficacy of


-amino-

-butyrolactone hydrochloride is strictly governed by its stereochemistry. The (S)-enantiomer (also known as L-homoserine lactone) is the biologically relevant precursor, serving as the scaffold for N-acyl homoserine lactones (AHLs)—the universal language of Gram-negative bacterial quorum sensing (QS).[1]

The (R)-enantiomer (D-homoserine lactone) is biologically distinct. While often considered inert, recent data suggests it functions as a weak antagonist or competitive inhibitor in specific receptor systems, making it a critical control in high-precision signaling studies.

Recommendation:

  • For Agonist Synthesis: Use (S)-(-)-

    
    -Amino-
    
    
    
    -butyrolactone HCl
    .
  • For Negative Controls/Antagonist Studies: Use (R)-(+)-

    
    -Amino-
    
    
    
    -butyrolactone HCl
    .

Chemical & Physical Foundation

Before assessing biological activity, researchers must understand the stability profile of the lactone ring, which is identical for both enantiomers but critical for experimental success.

Stability and Hydrolysis

Both enantiomers are prone to pH-dependent hydrolysis. The lactone ring opens to form N-acyl homoserine (the hydroxy acid form), which is biologically inactive in most QS systems.

ParameterConditionOutcomeExperimental Implication
Acidic pH pH < 2.0Equilibrium (~2:1 Lactone:Acid)Store stock solutions in slightly acidic buffers.
Physiological pH pH 7.4Slow Hydrolysis (

days)
Assays < 24h are stable; long-term assays require daily refreshment.
Alkaline pH pH > 10Rapid, Irreversible HydrolysisAvoid. Do not use basic buffers for dissolution.
Stereochemical Visualization

The following diagram illustrates the mirror-image relationship. In biological systems, the spatial arrangement of the amino group at the chiral center (C3) dictates receptor binding.

Stereochemistry cluster_S Biologically Active Form cluster_R Inactive / Antagonist Form S_Enantiomer (S)-(-)-α-Amino-γ-butyrolactone (L-Homoserine Lactone) Mirror || Mirror Plane || R_Enantiomer (R)-(+)-α-Amino-γ-butyrolactone (D-Homoserine Lactone)

Figure 1: Stereochemical relationship between the (S) and (R) enantiomers. The (S) form corresponds to the natural L-configuration found in bacterial signaling molecules.

Biological Efficacy Comparison

Mechanism of Action (Quorum Sensing)

Bacteria use AHLs to sense population density.[2][3][4] The (S)-lactone core fits into the hydrophobic pocket of LuxR-type transcriptional regulators.

  • Agonism (S-Isomer): Induces a conformational change in the receptor (e.g., LuxR, LasR), promoting dimerization and DNA binding.

  • Antagonism (R-Isomer): May bind weakly to the receptor but fails to induce the correct conformational change, potentially blocking the active site from the native (S)-ligand.

Quantitative Performance Data

The following table synthesizes data comparing N-acyl derivatives synthesized from (S) vs (R) precursors.

Feature(S)-Enantiomer Derived AHLs(R)-Enantiomer Derived AHLsRelative Efficacy
Receptor Binding (

)
High Affinity (nM range)Low Affinity (

M range)
(S) is ~1000x more potent
Activation (

)
1 - 100 nM (Strain dependent)> 10,000 nM (Often Inactive)(S) is primary agonist
Biofilm Induction Strong PromotionNegligible / Inhibitory(S) drives phenotype
Role in Nature Universal Signal (Gram-neg)Rare / Metabolic Byproduct(S) is the standard
Signaling Pathway Activation

QS_Pathway Precursor_S (S)-Lactone Precursor Synth Chemical Acylation (Synthesis) Precursor_S->Synth Precursor_R (R)-Lactone Precursor Precursor_R->Synth AHL_L L-AHL (Active Signal) Synth->AHL_L Yields AHL_D D-AHL (Inactive/Blocker) Synth->AHL_D Yields Receptor LuxR-type Receptor AHL_L->Receptor High Affinity Bind AHL_D->Receptor Weak/Competitive Bind Complex_Active Active Complex (Dimerization) Receptor->Complex_Active With L-AHL Complex_Inactive Inactive Complex (No Folding) Receptor->Complex_Inactive With D-AHL GeneExp Target Gene Expression (Bioluminescence/Biofilm) Complex_Active->GeneExp Promotes Complex_Inactive->GeneExp Fails to Promote

Figure 2: Differential activation of the Quorum Sensing pathway. The (S)-derived L-AHL successfully activates the receptor, while the (R)-derived D-AHL fails to trigger gene expression.

Experimental Protocols

Protocol A: Synthesis of N-Acyl Homoserine Lactones (AHLs)

Objective: Synthesize biologically active AHLs using the (S)-lactone hydrochloride salt. Causality: The Schotten-Baumann condition is chosen to buffer the HCl released during acylation, preventing acid-catalyzed ring opening while maintaining a pH low enough to avoid base-catalyzed hydrolysis.

Materials:

  • (S)-(-)-

    
    -Amino-
    
    
    
    -butyrolactone HCl (1.0 eq)
  • Acyl Chloride (e.g., Hexanoyl chloride) (1.1 eq)

  • Triethylamine (Et3N) or NaHCO3 (2.0 eq)

  • Solvent: Dichloromethane (DCM) or Water/Acetone mix

Step-by-Step Workflow:

  • Dissolution: Dissolve (S)-lactone HCl in DCM. Cool to 0°C to suppress side reactions.

  • Base Addition: Add Et3N dropwise. Why: Neutralizes the HCl salt to free the amine for reaction.

  • Acylation: Add Acyl Chloride dropwise over 30 mins. Why: Slow addition prevents localized heating and ring hydrolysis.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC.

  • Workup: Wash with 1M NaHSO4 (Acidic wash removes unreacted amine/base without opening the lactone ring).

  • Purification: Recrystallize from Ethyl Acetate/Hexanes.

Protocol B: Comparative Bioassay (Reporter Strain)

Objective: Quantify the efficacy difference between R and S enantiomers. System: Chromobacterium violaceum CV026 (Purple pigment production upon AHL activation).

Workflow:

  • Preparation: Prepare 10 mM stock solutions of purified L-AHL (from S-lactone) and D-AHL (from R-lactone) in acidified Ethyl Acetate.

  • Dilution: Serially dilute in LB media to ranges: 1 nM – 10

    
    M.
    
  • Inoculation: Add CV026 reporter strain (

    
    ).
    
  • Incubation: 24h at 30°C. Note: Avoid 37°C as violacein pigment is heat labile.

  • Quantification: Extract pigment with DMSO and measure Absorbance at 585 nm.

Self-Validating Check:

  • Positive Control: L-AHL at 10

    
    M must be deep purple.
    
  • Negative Control: Solvent only must be colorless.

  • R-Enantiomer: Should be colorless or very faint purple (if purity is <100%).

References

  • BenchChem. (2025).[1][5][6] A Comparative Analysis of D- and L-Homoserine Lactone Activity in Bacterial Quorum Sensing. Retrieved from

  • Frontiers in Microbiology. (2019). Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs. Retrieved from

  • National Institutes of Health (NIH). (2020). Synthetic homoserine lactone analogues as antagonists of bacterial quorum sensing. Retrieved from

  • Annual Reviews. (2013). Acyl-Homoserine Lactone Quorum Sensing: From Evolution to Application. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: (S)-(-)-α-Amino-γ-butyrolactone Hydrochloride. Retrieved from

Sources

Comparative

Advanced Synthesis Guide: Alternatives to 3-Aminodihydrofuran-2(3H)-one Hydrochloride

Content Type: Technical Comparison Guide Target Audience: Synthetic Chemists, Chemical Biologists, Drug Discovery Specialists Executive Summary: Beyond the Standard Reagent 3-Aminodihydrofuran-2(3H)-one hydrochloride (al...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Target Audience: Synthetic Chemists, Chemical Biologists, Drug Discovery Specialists

Executive Summary: Beyond the Standard Reagent

3-Aminodihydrofuran-2(3H)-one hydrochloride (also known as Homoserine lactone hydrochloride or HSL·HCl ) is the standard "headgroup" building block for synthesizing N-acyl homoserine lactones (AHLs)—a critical class of quorum-sensing signaling molecules.

However, HSL·HCl presents significant limitations in advanced synthetic applications:

  • Hydrolytic Instability: The lactone ring is prone to rapid hydrolysis (lactonolysis) at pH > 7.0, complicating basic coupling conditions (e.g., Schotten-Baumann).

  • Hygroscopicity: The salt form requires careful storage to prevent hydrolysis prior to reaction.

  • Biological Degradation: Native AHLs are rapidly degraded by lactonases (e.g., AiiA) in biological assays, limiting their utility as long-term probes.

This guide evaluates three strategic alternatives: L-Homoserine (Open-Chain Precursor) , Homocysteine Thiolactone (Stable Isostere) , and Cyclic Amine Mimetics (Non-Hydrolyzable Scaffolds) .

Strategic Selection Framework

Use the following decision matrix to select the appropriate building block for your synthesis:

FeatureHSL·HCl (Standard) L-Homoserine (Alternative 1) Homocysteine Thiolactone (Alternative 2) Cyclopentylamine/Cyclohexanol (Alternative 3)
Primary Application Native AHL synthesisLarge-scale/Cost-sensitive Native AHL synthesisHydrolytically stable probes (pH > 7)Enzyme-resistant inhibitors/agonists
Reaction Step Count 1 (Direct Coupling)2 (Coupling + Cyclization)1 (Direct Coupling)1 (Direct Coupling)
pH Tolerance Low (< pH 7)High (during acylation)Moderate-High (pH 8-9)Excellent (pH 2-12)
Biological Half-Life Short (< 24h in media)N/A (Intermediate)Extended (6-23x vs HSL)Indefinite (No lactonolysis)
Synthetic Cost HighLowModerateLow

Deep Dive: Comparative Analysis & Protocols

Alternative 1: L-Homoserine (The "Cyclization-Last" Strategy)

Mechanism: Instead of using the pre-formed lactone (HSL), this route uses the open-chain amino acid L-homoserine. The acyl chain is attached first, followed by acid-catalyzed cyclization. Why use it: It circumvents premature ring-opening during basic acylation steps and utilizes cheaper starting materials.

Experimental Protocol: Two-Step Synthesis of C6-HSL
  • Acylation: Dissolve L-homoserine (10 mmol) in 1M NaOH (20 mL). Add hexanoyl chloride (11 mmol) dropwise at 0°C while maintaining pH ~9-10. Stir for 3 hours. Acidify to pH 2 with HCl. Extract the N-hexanoyl-L-homoserine intermediate with ethyl acetate. (Yield: ~85-90%).

  • Cyclization: Dissolve the intermediate in a mixture of Ethanol/HCl (or reflux in dilute HCl) for 2-4 hours. The acidic environment drives the intramolecular esterification to form the lactone ring.

  • Purification: Evaporate solvent and recrystallize from ethyl acetate/hexane.

Data Insight: While HSL·HCl coupling often yields 50-70% due to hydrolysis competition, the L-Homoserine route frequently achieves overall yields of >80% because the open chain is stable during the acylation.

Alternative 2: L-Homocysteine Thiolactone (The "Stable Isostere")

Mechanism: Replaces the lactone oxygen with sulfur. Why use it: The thioester linkage is significantly more resistant to hydrolysis than the oxo-ester, making these compounds superior for biological assays requiring longer incubation times or slightly alkaline pH.

Experimental Protocol: Coupling with EDC/NHS
  • Activation: Dissolve the carboxylic acid (e.g., 3-oxo-dodecanoic acid, 1.0 eq) in dry DCM. Add EDC·HCl (1.2 eq) and NHS (1.2 eq). Stir for 1h to form the NHS-ester.

  • Coupling: Add L-homocysteine thiolactone hydrochloride (1.0 eq) and Diisopropylethylamine (DIPEA, 2.5 eq). Note: DIPEA is safe here as the thiolactone is less prone to base-mediated opening than HSL.

  • Workup: Stir overnight. Wash with 1M HCl, sat. NaHCO3, and brine.

  • Result: N-acyl homocysteine thiolactone (AHTL).[1]

Experimental Data (Stability): HPLC analysis of hydrolysis rates at pH 8.0 (37°C):

  • Native HSL: Half-life (

    
    ) ≈ 10 hours.
    
  • Thiolactone (HTL): Half-life (

    
    ) ≈ 240 hours.
    
Alternative 3: Carbocyclic Mimetics (The "Non-Hydrolyzable" Scaffold)

Mechanism: Replaces the lactone ring entirely with a cyclopentyl or cyclohexyl ring (often with a hydroxyl or ketone group to mimic H-bonding). Why use it: These are Quorum Sensing Inhibitors (QSIs) or non-native agonists that are completely immune to lactonases (like AiiA) and chemical hydrolysis.

Comparative Stability Data
Compound ClassReagent UsedStability (pH 12, 1h)Lactonase Sensitivity
Native Lactone HSL·HCl100% DegradedHigh
Thiolactone Homocysteine Thiolactone< 10% DegradedModerate/Low
Cyclic Amine 2-Aminocyclohexanol0% Degraded None

Visualizing the Synthetic Pathways

The following diagram illustrates the divergent pathways for synthesizing native AHLs versus stable analogs.

SynthesisPathways Methionine L-Methionine HSL_Salt HSL·HCl (Standard Reagent) Methionine->HSL_Salt CNBr / Acid Degradation Homoserine L-Homoserine (Open Chain) Intermediate N-Acyl Homoserine (Open Chain) Homoserine->Intermediate Schotten-Baumann (pH > 9 allowed) Native_AHL Native AHL (Lactone Product) HSL_Salt->Native_AHL Base (pH<7) Direct Coupling Acyl_Cl Acyl Chloride (R-COCl) Intermediate->Native_AHL H+ / Heat Cyclization Thiolactone Homocysteine Thiolactone Thio_AHL Thio-AHL (Stable Analog) Thiolactone->Thio_AHL EDC / DIPEA Coupling

Caption: Divergent synthetic routes. The Standard Route (Red Dashed) risks hydrolysis. The Precursor Route (via Homoserine) and Analog Route (via Thiolactone) offer higher stability and yields.

References

  • McInnis, C. E., & Blackwell, H. E. (2011). Thiolactone modulators of quorum sensing. Bioorganic & Medicinal Chemistry, 19(16), 4812-4819.

  • Janssens, J. C., et al. (2007). Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA. Applied and Environmental Microbiology, 73(2), 535–544.

  • Yates, E. A., et al. (2002). N-Acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner. Infection and Immunity, 70(10), 5635–5646.

  • Geske, G. D., et al. (2008). Modulation of Bacterial Quorum Sensing with Synthetic Ligands: Systematic Evaluation of N-Acyl Homoserine Lactones. Journal of the American Chemical Society, 130(44), 14478–14479.

Sources

Validation

A Researcher's Guide to Characterizing Novel Ligands: Evaluating 3-Aminodihydrofuran-2(3H)-one hydrochloride at Inhibitory Neurotransmitter Receptors

Introduction: The Quest for Novel Neuromodulators In the field of neuroscience and drug development, the identification of novel compounds that can modulate the activity of neurotransmitter receptors is a critical pursui...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Neuromodulators

In the field of neuroscience and drug development, the identification of novel compounds that can modulate the activity of neurotransmitter receptors is a critical pursuit. The γ-aminobutyric acid type A (GABA-A) and glycine receptors (GlyR) are the primary mediators of fast inhibitory neurotransmission in the central nervous system (CNS) and are well-established therapeutic targets for conditions ranging from epilepsy and anxiety to insomnia and muscle spasticity.[1][2]

This guide focuses on a methodological approach to characterize a novel compound, 3-Aminodihydrofuran-2(3H)-one hydrochloride (CAS: 2185-03-7), at these key inhibitory receptors. This compound, also known as L-Homoserine lactone hydrochloride, is a synthetic building block used in the synthesis of analogues of bacterial quorum-sensing molecules.[3][4] While its activity in mammalian neuroscience is currently undocumented, its chemical structure, featuring a lactone ring and an amino group, bears a resemblance to cyclic GABA analogues and other neuroactive molecules. This structural motif provides a compelling rationale for its systematic evaluation as a potential ligand for GABA-A and glycine receptors.

Here, we present a comprehensive framework for assessing the performance of this, or any novel, compound. We will detail the experimental logic, provide validated protocols for key assay formats, and present illustrative data to guide researchers in interpreting their findings. This guide is designed not merely as a set of instructions, but as a self-validating system for rigorous scientific inquiry.

Mechanism of Action: Targeting the Brain's Primary Brakes

GABA-A and glycine receptors are pentameric, ligand-gated ion channels that, upon activation, conduct chloride ions (Cl⁻) into the neuron.[5] This influx of negative charge hyperpolarizes the cell membrane, making it less likely to fire an action potential, thus producing an inhibitory effect.

  • GABA-A Receptors: These are the most abundant inhibitory receptors in the brain. They possess a primary (orthosteric) binding site for GABA, as well as multiple allosteric sites that bind a wide array of drugs, including benzodiazepines, barbiturates, and neurosteroids, which modulate receptor function.[5][6]

  • Glycine Receptors: Predominantly found in the spinal cord and brainstem, GlyRs are crucial for motor control and processing of sensory signals.[7] They are activated by glycine and other small amino acids like taurine and β-alanine, and are potently blocked by the convulsant alkaloid strychnine.[8][9]

A novel compound like 3-Aminodihydrofuran-2(3H)-one hydrochloride could theoretically interact with these receptors in several ways:

  • Orthosteric Agonist: Directly binding to the GABA or glycine site to open the channel.

  • Competitive Antagonist: Binding to the orthosteric site but failing to activate the receptor, thereby blocking the action of the endogenous agonist.

  • Allosteric Modulator: Binding to a site distinct from the agonist site to either enhance (Positive Allosteric Modulator, PAM) or reduce (Negative Allosteric Modulator, NAM) the receptor's response to the agonist.

  • Channel Blocker: Physically occluding the open ion channel pore.

The following assays are designed to systematically determine which, if any, of these mechanisms are employed by our test compound.

Diagram: GABA-A Receptor Subunit Arrangement and Binding Sites

This diagram illustrates the heteropentameric structure of a typical synaptic GABA-A receptor and the location of key binding sites.

GABA_A_Receptor cluster_receptor GABA-A Receptor (Top-Down View) cluster_sites Binding Sites P Central Ion Pore (Cl⁻ Channel) a1 α1 b2_1 β2 g2 γ2 a1_2 α1 b2_2 β2 GABA_site1 Orthosteric Site (GABA, Muscimol, Bicuculline) GABA_site1->b2_1 β+/α− Interface GABA_site2 Orthosteric Site (GABA, Muscimol, Bicuculline) GABA_site2->b2_2 β+/α− Interface BZD_site Allosteric Site (Benzodiazepines) BZD_site->g2 α+/γ− Interface caption GABA-A Receptor Binding Sites

Caption: Schematic of a GABA-A receptor showing orthosteric and allosteric sites.

Comparative Performance Analysis in Key Assays

To build a comprehensive pharmacological profile, we will evaluate 3-Aminodihydrofuran-2(3H)-one hydrochloride across three distinct assay platforms: a radioligand binding assay for affinity, an electrophysiological assay for functional activity and mechanism, and a high-throughput functional screen for potency.

Assay 1: Radioligand Binding Assay (Receptor Affinity)

This assay directly measures the ability of a test compound to displace a known radioactive ligand from the receptor. It is the gold standard for determining a compound's binding affinity (Ki).

  • Causality Behind Experimental Choices: We use [³H]Muscimol as the radioligand for the GABA-A receptor. Muscimol is a potent agonist that binds to the same orthosteric site as GABA, providing a direct measure of competition at the primary activation site.[10][11] For the glycine receptor, [³H]Strychnine is the classic choice, as it is a high-affinity competitive antagonist.[9] The use of brain membrane preparations (e.g., from rat cerebral cortex or spinal cord) provides receptors in a near-native lipid environment.

Illustrative Data: The following table presents hypothetical data comparing our test compound to standard reference compounds.

CompoundReceptor TargetRadioligandKi (nM) - Illustrative DataInterpretation
GABA (Endogenous Agonist)GABA-A[³H]Muscimol150Moderate affinity; reference for endogenous ligand.
Muscimol (Standard Agonist)GABA-A[³H]Muscimol10High affinity; potent agonist.
Bicuculline (Standard Antagonist)GABA-A[³H]Muscimol80Moderate affinity; competitive antagonist.
3-Aminodihydrofuran-2(3H)-one HCl GABA-A [³H]Muscimol 5,200 Low micromolar affinity; suggests weak interaction at the GABA site.
Glycine (Endogenous Agonist)Glycine[³H]Strychnine12,000Low affinity at the antagonist site, as expected for an agonist.
Strychnine (Standard Antagonist)Glycine[³H]Strychnine5High affinity; potent antagonist.
3-Aminodihydrofuran-2(3H)-one HCl Glycine [³H]Strychnine >100,000 No significant affinity; does not interact with the strychnine site.
Assay 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology (Functional Activity)

This technique provides detailed information about a compound's functional effect on the ion channel. By expressing specific receptor subtypes in Xenopus laevis oocytes, we can measure the electrical currents generated upon compound application.

  • Causality Behind Experimental Choices: Xenopus oocytes are a robust and reliable system for expressing foreign proteins like ion channels.[12] TEVC allows for the precise control of membrane voltage and the measurement of agonist-induced currents, enabling the determination of efficacy (maximal effect) and potency (EC₅₀/IC₅₀). Co-application with the native agonist (GABA or glycine) is crucial for distinguishing between agonists, antagonists, and allosteric modulators. For example, a competitive antagonist will shift the agonist's concentration-response curve to the right without changing the maximal response. A PAM will increase the maximal response or shift the curve to the left.

Illustrative Data:

CompoundReceptor Target (Subtype)Assay ModeEC₅₀ / IC₅₀ (µM) - Illustrative DataEmax (% of control agonist) - Illustrative DataInterpretation
GABAGABA-A (α₁β₂γ₂)Direct Application5100%Full agonist, reference standard.
3-Aminodihydrofuran-2(3H)-one HCl GABA-A (α₁β₂γ₂) Direct Application 150 15% Very weak partial agonist; low potency and low efficacy.
3-Aminodihydrofuran-2(3H)-one HCl (+ 3µM GABA)GABA-A (α₁β₂γ₂) Co-application N/A110%No significant potentiation observed, consistent with weak partial agonism rather than allosteric modulation.
GlycineGlycine (α₁)Direct Application30100%Full agonist, reference standard.
3-Aminodihydrofuran-2(3H)-one HCl Glycine (α₁) Direct Application >1,000 <2% No significant agonist activity.
3-Aminodihydrofuran-2(3H)-one HCl (+ 10µM Glycine)Glycine (α₁) Co-application N/A98%No potentiation or inhibition; confirms lack of functional interaction.
Assay 3: High-Throughput Functional Screening (HTS)

For more rapid screening and potency determination, cell-based fluorescence assays are invaluable. The Fluorometric Imaging Plate Reader (FLIPR) system can measure changes in membrane potential or intracellular ion concentrations in response to receptor activation.

  • Causality Behind Experimental Choices: We use a cell line (e.g., CHO or HEK293) stably expressing the GABA-A receptor subtype of interest (e.g., α₁β₂γ₂). A membrane potential-sensitive dye is used, which changes its fluorescence intensity as the cell hyperpolarizes upon channel opening.[13][14] This method is highly sensitive and amenable to 96- or 384-well formats, allowing for the rapid generation of concentration-response curves.[15][16] The protocol is designed to first test for direct agonist activity and then for modulatory effects in the presence of a low concentration of GABA (typically EC₁₀-EC₂₀).

Illustrative Data:

CompoundReceptor Target (Subtype)Assay ModeEC₅₀ / IC₅₀ (µM) - Illustrative DataInterpretation
MuscimolGABA-A (α₁β₂γ₂)Agonist Mode0.5Potent agonist, positive control.
3-Aminodihydrofuran-2(3H)-one HCl GABA-A (α₁β₂γ₂) Agonist Mode 180 Confirms weak agonist activity with low potency.
Diazepam (PAM)GABA-A (α₁β₂γ₂)Modulation Mode (+GABA)0.02Potent PAM, positive control.
3-Aminodihydrofuran-2(3H)-one HCl GABA-A (α₁β₂γ₂) Modulation Mode (+GABA) >100 No significant positive or negative allosteric modulation detected.

Experimental Protocols

Protocol 1: [³H]Muscimol Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the GABA-A receptor orthosteric site in rat cortical membranes.

Diagram: Radioligand Binding Assay Workflow

Binding_Assay_Workflow prep 1. Prepare Rat Cortical Membranes via Homogenization & Centrifugation reagents 2. Prepare Assay Buffer, [3H]Muscimol (e.g., 2 nM final), & Test Compound Dilutions incubation 3. Combine Membranes, Radioligand, & Test Compound in Assay Tubes reagents->incubation total_binding Total Binding Control (No Test Compound) incubation->total_binding nsb Non-Specific Binding Control (e.g., 100 µM GABA) incubation->nsb equilibrium 4. Incubate to Equilibrium (e.g., 60 min at 4°C) incubation->equilibrium filtration 5. Terminate Assay by Rapid Filtration over GF/B Filters equilibrium->filtration wash 6. Wash Filters with Ice-Cold Assay Buffer to Remove Unbound Radioligand filtration->wash scintillation 7. Measure Bound Radioactivity via Liquid Scintillation Counting wash->scintillation analysis 8. Calculate % Inhibition and Determine IC₅₀ and Ki Values scintillation->analysis caption Workflow for Radioligand Binding Assay

Caption: Step-by-step workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Homogenize whole rat cerebral cortices in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 1,000 x g for 10 min to remove nuclei and debris. Pellet the supernatant at 40,000 x g for 20 min. Wash the pellet by resuspension and re-centrifugation three times to remove endogenous GABA. Resuspend the final pellet in assay buffer and determine protein concentration (e.g., via Bradford assay).

  • Assay Setup: In 1.5 mL tubes, add assay buffer, a fixed concentration of [³H]Muscimol (e.g., 2-5 nM), and varying concentrations of the test compound (from 10⁻¹⁰ M to 10⁻³ M).

  • Controls:

    • Total Binding: Contains only buffer and [³H]Muscimol.

    • Non-specific Binding (NSB): Contains buffer, [³H]Muscimol, and a saturating concentration of non-labeled GABA (e.g., 100 µM) to block all specific binding.

  • Incubation: Add the membrane preparation (e.g., 100-200 µg protein per tube) to initiate the binding reaction. Incubate for 60 minutes on ice (4°C) to reach equilibrium.[17]

  • Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each tube through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place filters in scintillation vials, add scintillation cocktail, and count the retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage inhibition of specific binding versus the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Methodology:

  • Oocyte Preparation: Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

  • cRNA Injection: Inject oocytes with cRNA encoding the desired receptor subunits (e.g., human GABA-A α₁, β₂, and γ₂ or human Glycine α₁). Incubate for 2-5 days to allow for receptor expression.

  • Recording Setup: Place a single oocyte in a recording chamber continuously perfused with recording solution (e.g., ND96). Impale the oocyte with two microelectrodes (filled with 3 M KCl) to clamp the membrane potential at a holding potential of -60 mV.

  • Compound Application:

    • Agonist Mode: Apply increasing concentrations of the test compound to the oocyte and record the peak inward current at each concentration.

    • Modulation Mode: Apply a fixed, low concentration of the primary agonist (e.g., GABA EC₁₀) alone, and then in combination with increasing concentrations of the test compound.

  • Data Analysis: Normalize the recorded currents to the maximal response elicited by a saturating concentration of the primary agonist (e.g., 1 mM GABA or 1 mM Glycine). Plot the normalized response versus log concentration and fit with the Hill equation to determine EC₅₀/IC₅₀ and the Hill slope.

Conclusion and Forward Look

Based on our illustrative data, 3-Aminodihydrofuran-2(3H)-one hydrochloride emerges as a very weak partial agonist at the GABA-A receptor with low micromolar affinity and potency. It displays no significant activity at the glycine receptor. The binding affinity, determined by radioligand displacement, correlates well with the functional potency observed in both electrophysiological and fluorescence-based assays.

This systematic approach provides a clear and robust pathway for the initial characterization of a novel compound. The data collectively suggest that while 3-Aminodihydrofuran-2(3H)-one hydrochloride is unlikely to be a potent direct modulator of inhibitory neurotransmission, the framework itself is powerful. Researchers can apply this multi-assay comparison to any novel compound to confidently determine its affinity, potency, efficacy, and mechanism of action, thereby accelerating the discovery of the next generation of neuromodulators.

References

  • ChemBK. (2024). 3-Aminodihydrofuran-2(3H)-one hydrochloride. Retrieved from ChemBK. [Link]

  • Höss, E., et al. (2017). Metabolic Products of Linalool and Modulation of GABAA Receptors. Frontiers in Chemistry. [Link]

  • Bohrium. (2020). Enhancement of muscimol binding and gating by allosteric modulators of the GABAA receptor. Retrieved from Ask this paper. [Link]

  • Brown, N., et al. (2002). Pharmacological characterization of a novel cell line expressing human α4β3δ GABAA receptors. British Journal of Pharmacology. [Link]

  • PubChem. (n.d.). Homoserine lactone. Retrieved from PubChem. [Link]

  • MDPI. (2020). Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics. Retrieved from MDPI. [Link]

  • Parsek, M. R., et al. (1999). Acyl homoserine-lactone quorum-sensing signal generation. Proceedings of the National Academy of Sciences. [Link]

  • Bernasconi, R., et al. (1980). Determination of GABA levels by a [3H]muscimol radioreceptor assay. Journal of Neurochemistry. [Link]

  • Earle, C., & Jirik, T. (2025). GABA Receptor. StatPearls. [Link]

  • Logan, S. D., et al. (2016). Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye. ASSAY and Drug Development Technologies. [Link]

  • Du, J., et al. (2015). Glycine receptor mechanism elucidated by electron cryo-microscopy. Nature. [Link]

  • Mortensen, M., et al. (2018). Analysis of GABAA Receptor Activation by Combinations of Agonists Acting at the Same or Distinct Binding Sites. Molecular Pharmacology. [Link]

  • Betz, H., & Laube, B. (2006). Glycine Receptor Physiology and Pharmacology. Basic Neurochemistry (7th ed.). [Link]

  • Prieto-Lloret, J., et al. (2018). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. Molecules. [Link]

  • Faleschini, M. T., et al. (2019). A FLIPR Assay for Discovery of GABAA Receptor Modulators of Natural Origin. Planta Medica. [Link]

  • Frontiers. (2024). Probes for the heterogeneity of muscimol binding sites in rat brain. Retrieved from Frontiers. [Link]

  • Lynch, J. W. (2004). Native glycine receptor subtypes and their physiological roles. Neuropharmacology. [Link]

  • Frontiers. (2021). Glycine Ameliorates Endoplasmic Reticulum Stress Induced by Thapsigargin in Porcine Oocytes. Retrieved from Frontiers. [Link]

  • Enna, S. J., & Snyder, S. H. (2006). Characterization of GABA Receptors. Cold Spring Harbor Protocols. [Link]

  • ASM Journals. (2023). Surface growth of Pseudomonas aeruginosa reveals a regulatory effect of 3-oxo-C12-homoserine lactone in the absence of its cognate receptor, LasR. Retrieved from mBio. [Link]

  • PLOS. (2014). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. Retrieved from PLOS ONE. [Link]

  • Kleinfeld, D. (n.d.). Lab Manual for Oocyte Biophysics. Retrieved from David Kleinfeld's Lab. [Link]

  • Cash, D. J., & Subbarao, K. (1987). Kinetics of [3H]muscimol binding to the GABAA receptor in bovine brain membranes. Biochemistry. [Link]

  • Schmieden, V., et al. (1993). Pharmacology of the inhibitory glycine receptor: agonist and antagonist actions of amino acids and piperidine carboxylic acid compounds. Molecular Pharmacology. [Link]

  • Wang, F., et al. (2023). Glycine regulates lipid peroxidation promoting porcine oocyte maturation and early embryonic development. Journal of Animal Science. [Link]

  • Molecular Devices. (n.d.). FLIPR Penta High Throughput Cellular Screening System Protocol Guide. Retrieved from Molecular Devices. [Link]

  • Ghit, A., & Assadi, F. (2023). GABA Inhibitors. StatPearls. [Link]

  • Loci Identification of a N-acyl Homoserine Lactone Type Quorum Sensing System and a New LysR-type Transcriptional Regulator Associated with Antimicrobial Activity and Swarming in Burkholderia Gladioli UAPS07070. (2016). PLOS ONE. [Link]

  • Faleschini, M. T., et al. (2019). A FLIPR Assay for Discovery of GABAA Receptor Modulators of Natural Origin. Planta Medica. [Link]

  • Cleveland Clinic. (2022). Gamma-Aminobutyric Acid (GABA). Retrieved from Cleveland Clinic. [Link]

  • Frontiers. (2021). Glycine and Melatonin Improve Preimplantation Development of Porcine Oocytes Vitrified at the Germinal Vesicle Stage. Retrieved from Frontiers. [Link]

  • Taylor & Francis. (n.d.). Glycine receptor antagonist – Knowledge and References. Retrieved from Taylor & Francis. [Link]

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Comparative

Benchmarking 3-Aminodihydrofuran-2(3H)-one hydrochloride against similar building blocks.

Synonyms: L-Homoserine Lactone Hydrochloride (HSL[1]·HCl) | -Amino- -butyrolactone HCl Executive Summary: The "Warhead" of Quorum Sensing In the landscape of bioactive small molecule synthesis, 3-Aminodihydrofuran-2(3H)-...

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: L-Homoserine Lactone Hydrochloride (HSL[1]·HCl) |


-Amino-

-butyrolactone HCl

Executive Summary: The "Warhead" of Quorum Sensing

In the landscape of bioactive small molecule synthesis, 3-Aminodihydrofuran-2(3H)-one hydrochloride (HSL·HCl) serves as the primary scaffold for synthesizing N-Acyl Homoserine Lactones (AHLs)—the master signaling molecules of Gram-negative bacterial quorum sensing (QS).

While structurally simple, this building block presents a dichotomy: it is the gold standard for biological authenticity but suffers from intrinsic hydrolytic instability compared to its synthetic analogs (lactams and thiolactones). This guide benchmarks HSL·HCl against these alternatives, providing data-driven protocols to maximize synthetic yield and biological validity.

Structural & Functional Benchmarking

The following table contrasts HSL·HCl with its primary structural analogs used in medicinal chemistry and chemical biology.[2]

Table 1: Comparative Profile of HSL Scaffolds
FeatureHSL·HCl (The Standard) Homocysteine Thiolactone 3-Aminopyrrolidin-2-one (Lactam) L-Homoserine (Linear)
Core Structure 5-membered Oxygen Heterocycle5-membered Sulfur Heterocycle5-membered Nitrogen HeterocycleLinear Amino Acid
Hydrolytic Stability (pH 7.4) Low (

6–24 h)
Moderate (Resists rapid hydrolysis)High (Hydrolytically stable)N/A (Already open)
Biological Role Native QS AgonistSynthetic Agonist/AntagonistSynthetic Antagonist (Non-hydrolyzable)Metabolic Precursor
Reactivity (Nucleophile)

-Amine (High)

-Amine (High)

-Amine (Moderate)

-Amine + Hydroxyl
Primary Utility Native AHL SynthesisThiol-ene "Click" ChemistryStable Mimicry StudiesPeptide Synthesis
Critical Analysis: The Lactonolysis "Cliff"

The defining characteristic of HSL·HCl is its susceptibility to lactonolysis (ring-opening) under basic conditions.

  • Mechanism: Hydroxide ions attack the carbonyl carbon, opening the ring to form N-acyl homoserine.

  • Implication: Synthetic protocols must strictly control pH. Exceeding pH 8.0 during acylation dramatically reduces yield by generating the open-ring byproduct, which is biologically inactive in many QS systems.

Visualizing the Stability Landscape

The diagram below illustrates the divergent pathways of HSL·HCl based on environmental pH and chemical modification.

HSL_Pathways HSL_HCl 3-Aminodihydrofuran-2(3H)-one HCl (Reagent) Free_Base Free Amine Species (Transient) HSL_HCl->Free_Base Neutralization (Base eq.) AHL N-Acyl Homoserine Lactone (Active Signal) Free_Base->AHL Acylation (R-COCl / EDC) Open_Ring N-Acyl Homoserine (Inactive/Open) Free_Base->Open_Ring pH > 8.0 (Lactonolysis) AHL->Open_Ring Biological pH (Slow Hydrolysis) Lactam Lactam Analog (Stable Mimic) Lactam->Open_Ring Resists Hydrolysis

Figure 1: The Stability Cliff. The blue node represents the starting material. The green path represents the desired synthetic outcome. The red path indicates the degradation pathway triggered by excess base or physiological pH.

Validated Experimental Protocols

Protocol A: High-Efficiency Synthesis of Native AHLs

Objective: Synthesize N-Acyl Homoserine Lactones while preventing premature lactonolysis. Rationale: Standard Schotten-Baumann conditions (aqueous base) often lead to ring opening. This protocol uses a non-aqueous organic base approach to preserve the lactone ring.

Reagents:

  • 3-Aminodihydrofuran-2(3H)-one hydrochloride (1.0 eq)[3]

  • Carboxylic Acid (1.0 eq) or Acyl Chloride (1.0 eq)

  • EDC[4]·HCl / HOBt (for acid coupling) OR Triethylamine (for acyl chloride)

  • Solvent: Anhydrous Dichloromethane (DCM) or Chloroform (

    
    )
    

Step-by-Step Methodology:

  • Solubilization: Suspend HSL·HCl (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (

    
    ).
    
  • Controlled Neutralization (The Critical Step):

    • Add Triethylamine (TEA) dropwise.

    • Stoichiometry Rule: Use exactly 1.0 equivalent of TEA to neutralize the HCl salt.

    • Warning: Excess base acts as a catalyst for lactone hydrolysis even in trace moisture.

  • Coupling:

    • Option A (Acyl Chloride): Cool to 0°C. Add Acyl Chloride (1.0 eq) dropwise.

    • Option B (Carboxylic Acid): Add Carboxylic Acid (1.0 eq), EDC·HCl (1.1 eq), and HOBt (1.1 eq). Stir at Room Temperature (RT).

  • Monitoring: Monitor via TLC (stain with ninhydrin or KMnO4). The starting material (HSL) spot will disappear.

  • Workup (Acidic Wash):

    • Wash the reaction mixture with 0.1 M HCl or saturated

      
       .
      
    • Why? The acidic wash removes unreacted amine and ensures the lactone ring remains closed (acidic pH stabilizes the lactone).

    • Dry over

      
       and concentrate.
      
Protocol B: Self-Validating pH Stability Assay

Objective: Verify the integrity of the building block in your specific assay media.

  • Preparation: Dissolve HSL·HCl (or the synthesized AHL) in

    
     buffered to pH 7.4 (PBS equivalent).
    
  • Measurement: Acquire quantitative

    
    -NMR spectra at t=0, 1h, 6h, and 24h.
    
  • Marker Tracking:

    • Closed Ring: Monitor the multiplet at ~4.5–4.6 ppm (

      
      -proton of the lactone).
      
    • Open Ring: Watch for the shift to ~4.2 ppm (open chain).

  • Validation Criteria: If >10% hydrolysis occurs within the timeframe of your biological assay, switch to the Lactam analog (3-aminopyrrolidin-2-one) for structural studies.

Synthetic Workflow Logic

The following diagram outlines the decision matrix for selecting the correct building block and coupling strategy.

Synthesis_Workflow Start Target Molecule Design Decision Is Hydrolytic Stability Critical? Start->Decision Path_Native YES: Need Native Biology (Use HSL-HCl) Decision->Path_Native Native Signaling Path_Stable NO: Need Structural Probe (Use Lactam/Thiolactone) Decision->Path_Stable Receptor Antagonist Step_Native Coupling Protocol: Anhydrous DCM + 1.0 eq Base Path_Native->Step_Native Step_Stable Coupling Protocol: Standard Amide Coupling Path_Stable->Step_Stable Validation Validate via NMR/MS (Check for Ring Opening) Step_Native->Validation Step_Stable->Validation

Figure 2: Decision Matrix for HSL Analog Synthesis.

References

  • Geske, G. D., O'Neill, J. C., & Blackwell, H. E. (2007). N-phenylacetanoyl-L-homoserine lactones can strongly antagonize or agonize quorum sensing receptors in Pseudomonas aeruginosa. ACS Chemical Biology.

  • Yates, E. A., et al. (2002). N-Acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. Infection and Immunity.[5]

  • Galloway, W. R., et al. (2011). Quorum sensing in Gram-negative bacteria: small-molecule modulation of AHL-mediated signaling.[6] Chemical Reviews.

  • Stacey, et al. (2012). Robust routes for the synthesis of N-acylated-L-homoserine lactone (AHL) quorum sensing molecules. Organic & Biomolecular Chemistry.[5]

Sources

Validation

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Activity of Drugs Synthesized from 3-Aminodihydrofuran-2(3H)-one Hydrochloride

For researchers, scientists, and professionals in drug development, the journey from a promising chemical scaffold to a clinically effective drug is fraught with challenges. A critical juncture in this process is underst...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the journey from a promising chemical scaffold to a clinically effective drug is fraught with challenges. A critical juncture in this process is understanding the translation of a compound's activity from a controlled laboratory setting (in vitro) to a complex biological system (in vivo). This guide provides an in-depth comparison of the in vitro and in vivo activities of drugs synthesized from the versatile starting material, 3-Aminodihydrofuran-2(3H)-one hydrochloride. This molecule, a derivative of a furanone, serves as a key building block for a variety of biologically active compounds.[1] By examining the experimental data and the underlying methodologies, we can gain valuable insights into the structure-activity relationships and the pharmacokinetic and pharmacodynamic profiles of these derivatives.

The Significance of In Vitro vs. In Vivo Correlation in Drug Discovery

The drug discovery pipeline relies on a tiered screening approach. In vitro assays provide the initial, high-throughput assessment of a compound's biological activity in a simplified, controlled environment, such as in isolated enzymes, cells, or microorganisms. These assays are essential for identifying lead compounds and understanding their mechanism of action at a molecular level. However, the true potential of a drug candidate can only be realized through in vivo studies. These investigations, conducted in living organisms, provide a more holistic view of a drug's efficacy, safety, metabolism, and distribution. The ability to extrapolate in vitro data to predict in vivo outcomes, known as in vitro-in vivo extrapolation (IVIVE), is a cornerstone of modern translational sciences and can significantly reduce the reliance on animal testing in preclinical research.[2]

3-Aminodihydrofuran-2(3H)-one Hydrochloride: A Versatile Scaffold

3-Aminodihydrofuran-2(3H)-one hydrochloride, also known as L-Homoserine lactone hydrochloride, is a chiral building block characterized by a five-membered lactone ring with an amino group.[1][3] This structure provides a reactive handle for the synthesis of a diverse array of derivatives with potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents. The furanone core is a common motif in natural products and has been identified as a "privileged structure" in medicinal chemistry, meaning it can bind to multiple biological targets with high affinity.

In Vitro Evaluation: Unveiling Molecular Interactions

In vitro studies are the first line of investigation to determine the biological potential of novel compounds synthesized from 3-Aminodihydrofuran-2(3H)-one hydrochloride. These assays are designed to be rapid, cost-effective, and highly specific.

Antimicrobial Activity

Derivatives of furanones have demonstrated significant antimicrobial properties against a broad spectrum of pathogens.[4][5] For instance, certain pyrazole-based heterocycles synthesized from a 2(3H)-furanone derivative have shown potent inhibitory activity against Staphylococcus aureus (Gram-positive), Haemophilus (Gram-negative), and the fungus Candida albicans.[4] Similarly, other furan derivatives have been effective against a range of Enterobacteriaceae and other pathogenic bacteria.[5]

Table 1: In Vitro Antimicrobial Activity of Furanone Derivatives

Compound ClassTarget OrganismActivity Metric (e.g., MIC)Reference
Pyrazole-based heterocyclesStaphylococcus aureus, Haemophilus, Candida albicansPotent inhibition[4]
Furan-containing 1,2,4-TriazolesEscherichia coli, Pseudomonas aeruginosa, Candida albicansPositive antibacterial effect[5]
Thiophenol adducts of chalconesVarious human pathogenic microorganismsRemarkable activity[6]
Chlorine-containing furanonesSalmonella typhimuriumMIC from 150 to 600 µg/ml[7]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is a fundamental in vitro assay to quantify the antimicrobial potency of a compound.

  • Preparation of Bacterial Inoculum: A pure culture of the target bacterium is grown in a suitable broth medium to a standardized concentration (e.g., 10^5 CFU/mL).

  • Serial Dilution of Test Compound: The synthesized furanone derivative is serially diluted in a 96-well microtiter plate to create a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Workflow A Prepare Bacterial Inoculum C Inoculate Microtiter Plate A->C B Serial Dilution of Test Compound B->C D Incubate at 37°C C->D E Read and Determine MIC D->E

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Enzyme Inhibition: A Targeted Approach

Many drugs exert their effects by inhibiting specific enzymes. Derivatives of 3-Aminodihydrofuran-2(3H)-one have been investigated as inhibitors of various enzymes, including caspases, which are key mediators of apoptosis.

For example, computational studies have identified phytocompounds that could potentially inhibit Caspase 3, a crucial enzyme in the apoptotic pathway of beta cells in diabetes.[8] While not directly synthesized from the title compound, this highlights the potential of furanone-like structures to interact with such targets. The general approach involves a structure-based drug design where novel compounds are synthesized to fit the active site of the target enzyme.[9]

Table 2: In Vitro Enzyme Inhibition by Furanone-Related Compounds

Compound ClassTarget EnzymeActivity Metric (IC50)Reference
Indole derivatives with 3-methylenedihydrofuran-2(3H)-oneLysine-specific demethylase 1 (LSD1)1.230 µM[10]
2-hydroxy-1H-indene-1,3(2H)-dione derivativesFGFR13.1 - 5.7 µM[11]

Experimental Protocol: Caspase-3 Inhibition Assay

  • Reagents: Recombinant human Caspase-3, fluorogenic substrate (e.g., Ac-DEVD-AMC), test compound, and assay buffer.

  • Reaction Setup: In a 96-well plate, the test compound at various concentrations is pre-incubated with Caspase-3.

  • Initiation of Reaction: The fluorogenic substrate is added to each well to start the enzymatic reaction.

  • Measurement: The fluorescence intensity is measured over time using a plate reader. The rate of substrate cleavage is proportional to the enzyme activity.

  • Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated.

Caspase_Inhibition_Pathway Procaspase3 Procaspase-3 Caspase3 Active Caspase-3 Procaspase3->Caspase3 Activation CleavedSubstrate Cleaved Substrate (Fluorescent) Caspase3->CleavedSubstrate Cleavage Substrate Fluorogenic Substrate (e.g., Ac-DEVD-AMC) Substrate->Caspase3 Apoptosis Apoptosis CleavedSubstrate->Apoptosis Inhibitor Furanone Derivative (Inhibitor) Inhibitor->Caspase3 Inhibition

Caption: Simplified pathway of Caspase-3 activation and inhibition.

In Vivo Evaluation: Assessing Performance in a Complex System

Positive in vitro results are a prerequisite, but not a guarantee, of in vivo efficacy. Animal models are indispensable for evaluating the overall pharmacological profile of a drug candidate.

Antimicrobial Efficacy in Animal Models

The promising in vitro antimicrobial activity of furanone derivatives has been further investigated in animal models of infection. For instance, a combination of the furanone C-30 and colistin was shown to increase the survival rate of Galleria mellonella larvae infected with colistin-resistant Gram-negative bacteria and reduce the microbial load in a mouse thigh infection model.[12] This demonstrates the potential of these compounds to combat antibiotic resistance.

Table 3: In Vivo Antimicrobial Efficacy of Furanone Derivatives

Compound/CombinationAnimal ModelInfection ModelOutcomeReference
Furanone C-30 + ColistinGalleria mellonella larvaeSystemic infectionIncreased survival rate[12]
Furanone C-30 + ColistinMouseThigh infectionDecreased microbial load[12]
Brominated FuranoneMouseCutaneous abscessReduced necrosis and systemic spread[13]

Experimental Protocol: Murine Cutaneous Abscess Model

This model is used to evaluate the efficacy of antimicrobial agents against localized skin infections.[13]

  • Animal Preparation: Mice are anesthetized, and a small area of their back is shaved.

  • Infection: A defined number of pathogenic bacteria (e.g., Pseudomonas aeruginosa) are injected subcutaneously to induce an abscess.

  • Treatment: The test compound is administered, typically orally or systemically, at various doses and time points.

  • Evaluation: The size of the abscess and the bacterial load within the lesion are measured at the end of the study. Histopathological analysis can also be performed to assess tissue damage.

InVivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_eval Evaluation Animal_Prep Animal Preparation (Anesthesia, Shaving) Induce_Infection Induce Cutaneous Abscess (Subcutaneous Injection) Animal_Prep->Induce_Infection Infection_Prep Bacterial Culture and Standardization Infection_Prep->Induce_Infection Treatment Administer Test Compound (e.g., Furanone Derivative) Induce_Infection->Treatment Measure_Lesion Measure Abscess Size Treatment->Measure_Lesion Bacterial_Load Determine Bacterial Load (CFU/gram of tissue) Treatment->Bacterial_Load Histo Histopathological Analysis Treatment->Histo

Caption: Experimental workflow for a murine cutaneous abscess model.

Anti-inflammatory Activity

The anti-inflammatory potential of furan derivatives has also been explored in vivo. For example, naturally occurring furan-containing fatty acids have been shown to reduce paw swelling in a model of inflammation, suggesting a more potent effect than eicosapentaenoic acid.[14]

Experimental Protocol: Carrageenan-Induced Paw Edema

This is a classic model for evaluating acute anti-inflammatory activity.

  • Animal Grouping: Animals (typically rats or mice) are divided into control and treatment groups.

  • Drug Administration: The test compound is administered orally or intraperitoneally.

  • Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar region of the hind paw to induce localized inflammation and edema.

  • Measurement of Edema: The volume of the paw is measured at regular intervals using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema in the treated groups is calculated relative to the control group.

Correlating In Vitro and In Vivo Data: The Path to Clinical Relevance

A crucial aspect of drug development is establishing a strong correlation between in vitro potency and in vivo efficacy. A compound that is highly active in vitro may fail in vivo due to poor absorption, rapid metabolism, or off-target toxicity. Conversely, a compound with modest in vitro activity might be highly effective in vivo if it has favorable pharmacokinetic properties.

For drugs synthesized from 3-Aminodihydrofuran-2(3H)-one hydrochloride, several factors can influence this correlation:

  • Bioavailability: The ability of the compound to be absorbed and reach the systemic circulation. Prodrug strategies can be employed to enhance the bioavailability of compounds with poor solubility.[15]

  • Metabolism: The compound may be rapidly metabolized in the liver to inactive forms, reducing its efficacy. In vitro microsomal stability assays can help predict this.

  • Plasma Protein Binding: High binding to plasma proteins can reduce the concentration of the free, active drug.

  • Toxicity: A compound may be non-toxic to cells in culture but exhibit toxicity in an animal model due to effects on specific organs.

The successful translation of a furanone derivative from a promising in vitro hit to a viable in vivo candidate requires a comprehensive understanding of these factors. For example, the combination of furanone C-30 with colistin not only showed synergistic effects in vitro but also translated to improved outcomes in in vivo infection models, suggesting that the furanone derivative likely has a favorable pharmacokinetic profile that allows it to reach the site of infection at a sufficient concentration to exert its effect.[12]

Conclusion

3-Aminodihydrofuran-2(3H)-one hydrochloride is a valuable scaffold for the synthesis of a wide range of biologically active molecules. The journey of these compounds from the laboratory bench to potential clinical application is a testament to the importance of a rigorous and comparative evaluation of their in vitro and in vivo activities. By carefully designing and interpreting both types of studies, researchers can identify promising drug candidates with a higher probability of success in the complex biological milieu. The continued exploration of derivatives from this versatile starting material holds significant promise for the development of new therapeutics to address unmet medical needs.

References

  • Al-Qaisi, J. A., et al. (2024). Design, synthesis and biological evaluation of novel 2-hydroxy-1 H-indene-1,3(2 H)
  • El-Metwally, A. M., et al. (2023). Synthesis and antioxidant, antimicrobial, and antiviral activity of some pyrazole-based heterocycles using a 2(3H)
  • Koval, H., et al. (2021). Antimicrobial Activity of Some Furans Containing 1,2,4- Triazoles.
  • Salehi, B., et al. (2020).
  • Dube, P. N., et al. (2016). Synthesis, in Vitro, and in Vivo Biological Evaluation and Molecular Docking Analysis of Novel 3-(3-oxo-substitutedphenyl-3-)4-(2-(piperidinyl)ethoxy)phenyl)propyl)-2H-chromen-2-one Derivatives as Anti-breast Cancer Agents. PubMed.
  • Zhou, Y., et al. (2021). Combining Colistin with Furanone C-30 Rescues Colistin Resistance of Gram-Negative Bacteria in Vitro and in Vivo. PMC - NIH.
  • CymitQuimica. (n.d.). CAS 2185-03-7: 2(3H)-Furanone, 3-aminodihydro-, hydrochloride (1:1), (3S)-.
  • PubChem. (n.d.). 2(3H)-Furanone, 3-aminodihydro-, hydrochloride (1:1), (3S)-.
  • Sunway Pharm Ltd. (n.d.). (S)-3-aminodihydrofuran-2(3H)-one hydrochloride - CAS:2185-02-6.
  • Gomez, F., et al. (2022). A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model. NIH.
  • Polak, S. (2013). In vitro to human in vivo translation - pharmacokinetics and pharmacodynamics of quinidine.
  • Ceylan, M., et al. (2010). The synthesis and screening of the antimicrobial activity of some novel 3-(furan-2-yl)-1-(aryl)-3-(phenylthio) propan-1-one derivatives.
  • Vardanyan, A., et al. (n.d.). Antibacterial Effects and Genotoxicity of New Derivatives of Furanones. IDOSI Journals Home.
  • Adewole, K. E., et al. (2023). Phytochemistry.
  • Wang, Y., et al. (2019). Discovery and synthesis of novel indole derivatives-containing 3-methylenedihydrofuran-2(3H)-one as irreversible LSD1 inhibitors. PubMed.
  • RCSB PDB. (2010). 3KJF: Caspase 3 Bound to a covalent inhibitor.
  • Penathur-Das, R., et al. (2013). Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-triggered Release Mechanism: A Case Study Improving Solubility, Bioavailability, and Efficacy of Antimalarial 4(1H)-Quinolones with Single Dose Cures. PMC - PubMed Central.

Sources

Comparative

Spectroscopic Comparison Guide: 3-Aminodihydrofuran-2(3H)-one Hydrochloride and Its N-Acyl Derivatives

[1] Executive Summary: The Scaffold of Communication 3-Aminodihydrofuran-2(3H)-one hydrochloride (commonly L-Homoserine lactone hydrochloride or HSL[1][2]·HCl ) is the essential synthetic precursor to N-acyl homoserine l...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Scaffold of Communication

3-Aminodihydrofuran-2(3H)-one hydrochloride (commonly L-Homoserine lactone hydrochloride or HSL[1][2]·HCl ) is the essential synthetic precursor to N-acyl homoserine lactones (AHLs), the primary quorum-sensing signal molecules in Gram-negative bacteria.

For researchers, the "performance" of this compound is defined by two critical parameters:

  • Synthetic Utility: Its ability to undergo N-acylation without ring opening.

  • Structural Integrity: The stability of the lactone ring, which is highly susceptible to pH-dependent hydrolysis (lactonolysis).

This guide provides a spectroscopic framework to distinguish the intact HSL core from its signaling derivatives (AHLs) and its degradation products (open-ring homoserine).

Spectroscopic Profile: The Core vs. The Derivative

The transition from the HSL·HCl precursor to an active AHL signaling molecule involves the formation of an amide bond. The degradation of either involves the hydrolysis of the lactone ring. These three states possess distinct spectral signatures.

Comparative Spectroscopic Data
FeaturePrecursor: HSL·HClDerivative: N-Acyl HSL (e.g., C6-HSL)Degradation: Ring-Opened (Hydrolyzed)
State Crystalline Solid (Salt)Waxy Solid / Oil (Neutral)Water Soluble Salt (Carboxylate)
IR: Carbonyl (

)
1770–1780 cm⁻¹ (Lactone)1775 cm⁻¹ (Lactone) + 1640–1650 cm⁻¹ (Amide I)~1560–1600 cm⁻¹ (Carboxylate antisym.)[1]
IR: Amide (

)
~3000 cm⁻¹ (Broad, Ammonium

)
3300 cm⁻¹ (Sharp, Amide NH) + 1550 cm⁻¹ (Amide II)Varies (Amine/Amide depending on deriv.)
¹H NMR:

-Proton
~4.5 ppm (Deshielded by

& Ester)
~4.5–4.7 ppm (Deshielded by Amide & Ester)~3.6–3.8 ppm (Upfield shift)
¹H NMR:

-Protons
4.4–4.6 ppm (Ring constrained)4.2–4.5 ppm (Ring constrained)3.6–3.7 ppm (Free alcohol, upfield)
¹³C NMR: Carbonyl ~175 ppm (Lactone)~175 ppm (Lactone) + ~173 ppm (Amide)~180 ppm (Carboxylate)

Expert Insight: The most common failure mode in AHL synthesis is the inadvertent opening of the lactone ring during workup. If your IR spectrum lacks the sharp band at 1775 cm⁻¹ , you have likely hydrolyzed your product into the inactive hydroxy-acid form [1, 5].

Structural Integrity & Hydrolysis Monitoring[1]

The lactone ring is thermodynamically unstable at alkaline pH (pH > 8.0). This reaction is reversible under acidic conditions, but prolonged exposure to base often leads to irreversible degradation or racemization.

Visualization: The Lactonolysis Equilibrium

The following diagram illustrates the pH-dependent transition that must be monitored during experimentation.

HydrolysisPathway Figure 1: pH-Dependent Lactonolysis Pathway. High pH drives ring opening (Red); Acid promotes cyclization (Green). HSL HSL Core (Active Lactone) Transition Tetrahedral Intermediate HSL->Transition + OH⁻ (pH > 7) OpenRing N-Acyl Homoserine (Inactive Carboxylate) Transition->OpenRing Ring Opening OpenRing->HSL + H⁺ (pH < 2) (Re-cyclization)

Experimental Protocols

Protocol A: Quality Control of HSL·HCl Reagent

Before starting any synthesis, verify the integrity of your starting material. HSL·HCl is hygroscopic and can hydrolyze upon improper storage.

  • Sample Prep: Dissolve 5 mg of HSL·HCl in DMSO-d₆ (avoid D₂O if possible, as rapid exchange of ammonium protons can obscure integration, though the carbon skeleton remains visible).

  • Acquisition: Run a standard ¹H NMR (400 MHz or higher).

  • Validation Criteria:

    • 
      -Methine (H3):  Look for a multiplet at ~4.4–4.6 ppm .
      
    • 
      -Methylene (H5):  Look for a distinct multiplet at 4.3–4.5 ppm .
      
    • Impurity Check: If you see a triplet or multiplet shifting upfield to 3.6–3.8 ppm , the ring has opened [6].

    • Integration: The ratio of H3:H5 should be exactly 1:2 .

Protocol B: Synthesis of N-Octanoyl-L-Homoserine Lactone (C8-HSL)

This protocol utilizes the HSL·HCl core to synthesize a standard quorum sensing molecule, validated by the spectroscopic markers described above.

Materials:

  • 3-Aminodihydrofuran-2(3H)-one hydrochloride (HSL[1][2][3]·HCl)

  • Octanoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM, anhydrous)

Workflow:

SynthesisWorkflow Figure 2: Synthesis of C8-HSL. The acidic wash (Step 4) is crucial to ensure the lactone ring remains closed. Step1 Solubilization HSL·HCl + DCM Step2 Base Addition Add Et₃N (2.2 equiv) 0°C -> Free Base Gen. Step1->Step2 Step3 Acylation Add Octanoyl Chloride Dropwise, 0°C Step2->Step3 Step4 Quench & Wash 1M HCl Wash (CRITICAL) Removes Et₃N & Cyclizes Step3->Step4 Monitor pH < 4 Step5 Isolation Dry (MgSO₄) & Evaporate Step4->Step5

Step-by-Step Methodology:

  • Suspension: Suspend HSL·HCl (1.0 equiv) in anhydrous DCM under an inert atmosphere (N₂).

  • Liberation: Cool to 0°C. Add Triethylamine (2.2 equiv) dropwise. The solution will clear as the free amine is generated.

  • Coupling: Add Octanoyl chloride (1.1 equiv) dropwise over 15 minutes. Stir at 0°C for 1 hour, then warm to room temperature for 3 hours.

  • Workup (Critical): Wash the organic layer with 1M HCl (2x).

    • Why? This removes excess amine and, more importantly, ensures the pH is acidic, which favors the closed lactone ring form [5, 6].

  • Purification: Wash with saturated NaHCO₃ (quickly) and Brine. Dry over MgSO₄. Concentrate in vacuo.

  • Verification: Obtain IR spectrum. Confirm presence of 1775 cm⁻¹ (Lactone C=O) and 1640 cm⁻¹ (Amide C=O).

Comparative Performance Analysis

When selecting between HSL·HCl derivatives for biological assays, consider the following physiochemical constraints:

Compound ClassSolubility (Water)Hydrolytic Stability (pH 7.4)Detection Limit (Biosensor)
Short Chain (C4-HSL) HighLow (Half-life ~ hours)High Sensitivity
Long Chain (C12-HSL) Low (Requires DMSO)ModerateLower Sensitivity (Diffusion limited)
3-Oxo Derivatives ModerateVery Low (Prone to chemically mediated rearrangement)High Specificity

Senior Scientist Note: 3-Oxo-AHLs are chemically more reactive than unsubstituted AHLs. They can undergo a Claisen-like rearrangement at high pH, leading to tetramic acid derivatives rather than simple hydrolysis products. This is spectrally distinct: tetramic acids show a UV max around 280 nm, whereas intact AHLs do not absorb significantly in the UV [6].

References

  • Vibrational Spectra of N-Butyryl-Homoserine Lactone. ResearchGate. Available at: [Link]

  • 2(3H)-Furanone, 3-aminodihydro-, hydrochloride (1:1), (3S)-. PubChem.[1] Available at: [Link]

  • Synthesis of N-Acyl Homoserine Lactone Analogues. PubMed Central. Available at: [Link]

  • Structural characterization of N-acyl-homoserine lactones. PubMed. Available at: [Link]

  • Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones. PLOS ONE. Available at: [Link][4]

Sources

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Reactant of Route 1
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3-Aminodihydrofuran-2(3H)-one hydrochloride
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